molecular formula C16H15NO2 B13567251 (9H-Fluoren-9-yl)methyl glycinate

(9H-Fluoren-9-yl)methyl glycinate

Katalognummer: B13567251
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: XHYUDJFILRMEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(9H-Fluoren-9-yl)methyl glycinate hydrochloride is a fundamental building block in synthetic organic chemistry, serving as an Fmoc-protected glycine equivalent. Its primary research value lies in the construction of peptide-peptoid hybrid molecules . These hybrids are of significant interest for developing novel foldamers and biomimetics that can stabilize short, challenging secondary structures like β-sheets, which is a major endeavor in creating functional mimics of native proteins . The compound is particularly valuable for introducing N-(hydroxy)glycine (Hyg) motifs into sequences . The electronegative N-(benzyloxy) side chain of precursor molecules makes the amine less nucleophilic, often requiring optimized coupling agents such as EEDQ or HATU/HOAt cocktails to facilitate amide bond formation while minimizing epimerization of adjacent stereocenters . Researchers should note that this compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it should be stored in an inert atmosphere at room temperature .

Eigenschaften

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl 2-aminoacetate

InChI

InChI=1S/C16H15NO2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,17H2

InChI-Schlüssel

XHYUDJFILRMEQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CN

Herkunft des Produkts

United States
Foundational & Exploratory

What is (9H-Fluoren-9-yl)methyl glycinate used for in peptide synthesis?

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of (9H-Fluoren-9-yl)methyl Glycinate in Advanced Peptide Synthesis

Chemical Identity and Mechanistic Causality

In the highly precise field of solid-phase peptide synthesis (SPPS), distinguishing between protecting group modalities is critical. (9H-Fluoren-9-yl)methyl glycinate , systematically known as Glycine 9-fluorenylmethyl ester (H-Gly-OFm) [1], is frequently confused with Fmoc-Gly-OH[2]. While Fmoc-Gly-OH utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the N-terminal α -amine[2], H-Gly-OFm utilizes the 9-fluorenylmethyl (Fm) group to protect the C-terminal carboxylate [3][4].

First introduced by Bodanszky as an extension of the Fmoc principle[4], the Fm ester provides a base-labile masking strategy for the C-terminus. The causality behind its effectiveness lies in the extreme acidity of the fluorenyl C9 proton (pKa ~22). When exposed to a mild secondary amine like 20% piperidine in N,N-dimethylformamide (DMF), the base abstracts this proton, driving an E1cB (Elimination Unimolecular conjugate Base) mechanism[5][6]. This β -elimination collapses the intermediate carbanion, liberating the free glycine carboxylate and generating dibenzofulvene, which is subsequently scavenged by the piperidine[5][6].

E1cB_Mechanism A H-Gly-OFm (Glycine 9-fluorenylmethyl ester) B Base (Piperidine) Abstracts C9 Proton A->B 20% Piperidine in DMF C Carbanion Intermediate (Resonance Stabilized) B->C pKa ~22 D β-Elimination C->D Cleavage of C-O bond E Free Glycine Carboxylate + Dibenzofulvene D->E F Piperidine Adduct (UV-Vis Active at 301 nm) E->F Scavenging

Caption: Base-catalyzed E1cB β-elimination mechanism of the 9-fluorenylmethyl (Fm) ester.

Core Applications in Peptide Synthesis

Orthogonal Protection in Cyclic and Branched Peptides

The synthesis of homodetic cyclic peptides (e.g., head-to-tail or side-chain-to-side-chain cyclizations) requires at least three dimensions of orthogonality[7][8]. H-Gly-OFm is heavily utilized in Boc/Bzl chemistry or highly complex Fmoc/tBu strategies where the C-terminus must remain protected during acidic deprotection of the N-terminus[8]. Because the Fm ester is completely stable to trifluoroacetic acid (TFA) and hydrogen fluoride (HF), a peptide can be elongated using Boc-protected amino acids[8]. Once the linear sequence is complete, the Fm ester is selectively cleaved with piperidine, freeing the C-terminus for on-resin cyclization while the N-terminus or specific side chains remain protected[6][8].

Inverse (N-to-C) Solid-Phase Peptide Synthesis

Traditional SPPS proceeds in the C-to-N direction to prevent the epimerization of the activated C-terminal amino acid. However, N-to-C synthesis is occasionally required for C-terminally modified peptides or specific fragment condensations[9][10]. In inverse SPPS, the incoming amino acid must have its C-terminus temporarily protected to prevent uncontrolled polymerization[9]. H-Gly-OFm serves as an ideal building block here; after the N-terminus of H-Gly-OFm is coupled to the resin-bound peptide, its Fm ester is cleaved with piperidine, exposing the new C-terminus for the next coupling cycle[9][10].

Quantification of Solid-Phase Aldehydes (BAL Strategy)

In Backbone Amide Linker (BAL) strategies, peptides are anchored to the resin via a backbone nitrogen, typically requiring the reductive amination of a resin-bound aldehyde. H-Gly-OFm is utilized as a chromophoric probe to quantify these solid-phase aldehydes[11]. The Causality: H-Gly-OFm forms an imine with the resin-bound aldehyde. By treating the resin with piperidine, the Fm group is cleaved, releasing the piperidine-dibenzofulvene adduct into solution[11]. Because this adduct has a highly specific molar extinction coefficient ( ϵ=7800 M−1cm−1 at 301 nm), scientists can use UV-Vis spectroscopy to precisely calculate the aldehyde loading on the resin, validating the efficiency of the anchoring step[11].

Fragment Condensation of Glycopeptides

During the synthesis of complex, heavily modified proteins (e.g., Erythropoietin domains), standard thioester ligations can fail or cause side reactions. H-Gly-OFm is used to protect the C-terminus of glycopeptide fragments because its removal (mild base) does not damage acid-labile O-glycosidic linkages or require heavy metal catalysis (like allyl esters), preserving the structural integrity of the carbohydrate moieties during fragment condensation[12].

Quantitative Data: Orthogonality Matrix

To design a self-validating synthetic route, researchers must select protecting groups that do not cross-react. The following table summarizes the orthogonality of the Fm ester against other common C-terminal protecting groups.

C-Terminal Protecting GroupCleavage ReagentStable To (Orthogonal Conditions)Primary Use Case
Fm (9-Fluorenylmethyl) 20% Piperidine / DMFTFA, HF, Pd(0), HydrogenolysisBoc-chemistry cyclization, N-to-C SPPS
tBu (tert-Butyl) 95% TFA / ScavengersPiperidine, Pd(0), HydrogenolysisStandard Fmoc SPPS
All (Allyl) Pd(PPh 3​ ) 4​ / NMMTFA, Piperidine, HFComplex polycyclic peptides
Bzl (Benzyl) HF or H 2​ /Pd-CTFA, PiperidineStandard Boc SPPS

Experimental Protocols (Self-Validating Systems)

Protocol A: On-Resin Deprotection and Cyclization using H-Gly-OFm

This protocol describes the selective deprotection of a C-terminal Fm ester and subsequent head-to-tail cyclization on a solid support[6][8].

Step 1: Fm Ester Cleavage

  • Swell the peptide-resin (containing a C-terminal Fm ester and an N-terminal Boc group) in DMF for 30 minutes.

  • Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 20 minutes to ensure complete β -elimination[8].

  • Wash the resin extensively: DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and DMF (5 × 1 min).

  • Validation: Collect the cleavage cocktail and measure absorbance at 301 nm to quantify the released dibenzofulvene, confirming complete deprotection[11].

Step 2: N-Terminal Deprotection

  • Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group[8].

  • Wash with DCM (5 × 1 min) and DMF (5 × 1 min).

  • Neutralize the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 × 5 min).

Step 3: On-Resin Cyclization

  • Add 3.0 equivalents of HATU and 6.0 equivalents of DIPEA (relative to resin loading) in a minimal volume of DMF[8][9].

  • Agitate the suspension at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of the free primary amine, confirming ring closure.

Cyclization_Workflow A Linear Peptide on Resin (Boc-N-term, Fm-C-term) B 20% Piperidine / DMF (Fm Cleavage) A->B D 50% TFA / DCM (Boc Cleavage) A->D C Free C-terminal Carboxylate B->C F HATU / DIPEA (On-Resin Cyclization) C->F E Free N-terminal Amine D->E E->F G Cyclic Peptide (Head-to-Tail) F->G

Caption: Orthogonal deprotection and cyclization workflow utilizing the Fm ester.

References

  • "Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem", National Institutes of Health (NIH). URL: [Link]

  • "(9H-fluoren-9-yl)methyl 2-aminoacetate | C17H15NO2 | CID 5185129 - PubChem", National Institutes of Health (NIH). URL: [Link]

  • Belshaw, P. J., Adamson, J. G., & Lajoie, G. A. "Single Step Syntheses of ω-9-Fluorenylmethyl Esters of Aspartic and Glutamic Acids", Synthetic Communications. URL: [Link]

  • Thieriet, N., et al. "An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis", Organic Letters, ACS Publications. URL: [Link]

  • "4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): A New Chromophoric Reagent for Quantitative Monitoring of Solid-Phase Aldehydes", Analytical Chemistry, ACS Publications. URL: [Link]

  • "Toward Homogeneous Erythropoietin: Non-NCL Based Chemical Synthesis of the Gln78—Arg166 Glycopeptide Domain", Journal of the American Chemical Society, PMC. URL: [Link]

  • "1 Protection Reactions", Wiley-VCH. URL: [Link]

Sources

Chemical Structure and Molecular Weight of Glycine 9-Fluorenylmethyl Ester: A Technical Guide to Orthogonal Protection Strategies

Author: BenchChem Technical Support Team. Date: April 2026

The Nomenclature Paradox in Peptide Chemistry

In the field of solid-phase peptide synthesis (SPPS) and drug development, precise nomenclature is the bedrock of experimental reproducibility. A pervasive issue in commercial chemical catalogs is the conflation of Fmoc-Gly-OH (an N-terminally protected amino acid) with Glycine 9-fluorenylmethyl ester (a C-terminally protected amino acid). While both utilize the 9-fluorenyl moiety for base-labile protection, their chemical structures, molecular weights, and mechanistic roles in peptide assembly are fundamentally opposite.

This whitepaper dissects the structural properties of true Glycine 9-fluorenylmethyl ester (H-Gly-OFm), contrasts it with Fmoc-Gly-OH, and provides a field-proven, self-validating protocol for utilizing H-Gly-OFm in the synthesis of complex polycyclic peptides.

Structural Analysis and Physicochemical Profiling

The 9-fluorenylmethyl (Fm) group is highly valued in SPPS because it provides orthogonal protection. It is completely stable to the acidic conditions used to remove Boc or tBu groups (e.g., Trifluoroacetic acid) but is rapidly cleaved via a β -elimination mechanism in the presence of secondary amines like piperidine.

When the Fmoc group is attached to the α -amine, the compound is Fmoc-Gly-OH [1]. When the 9-fluorenylmethyl group esterifies the α -carboxyl group, the compound is H-Gly-OFm (typically supplied as a hydrochloride salt to prevent spontaneous polymerization)[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical distinctions between these two divergent protection strategies:

PropertyFmoc-Gly-OH (N-Protected)H-Gly-OFm·HCl (C-Protected)
Chemical Name N-(9-Fluorenylmethoxycarbonyl)glycine(9H-Fluoren-9-yl)methyl glycinate hydrochloride
CAS Number 29022-11-5161484-94-2
Molecular Formula C₁₇H₁₅NO₄C₁₆H₁₆ClNO₂
Molecular Weight 297.31 g/mol 289.76 g/mol
Protected Moiety α -Amino group (-NH₂) α -Carboxyl group (-COOH)
Free Reactive Group Carboxyl (-COOH)Primary Amine (-NH₂)
Cleavage Condition 20% Piperidine in DMF20% Piperidine in DMF
Primary Application Standard C-to-N SPPS elongationSide-chain anchoring, on-resin cyclization

Data supported by authoritative records from1[1] and 2[2].

Logical Relationships in Fluorenyl Protection

To visualize the divergent synthetic pathways that yield these two distinct building blocks, the following logic diagram maps the protection and deprotection causality.

ProtectionPathways Gly Glycine (NH2-CH2-COOH) FmocCl Fmoc-Cl + Base (N-Terminal Protection) Gly->FmocCl FmOH 9-Fluorenylmethanol + Acid (C-Terminal Protection) Gly->FmOH FmocGly Fmoc-Gly-OH MW: 297.31 g/mol FmocCl->FmocGly GlyOFm H-Gly-OFm MW: 253.30 g/mol (Free Base) FmOH->GlyOFm Deprot1 20% Piperidine Yields Free Amine FmocGly->Deprot1 Deprot2 20% Piperidine Yields Free Carboxyl GlyOFm->Deprot2

Divergent synthesis and deprotection pathways for N- and C-terminal fluorenyl protection of Glycine.

Mechanistic Causality in Solid-Phase Peptide Synthesis (SPPS)

The strategic deployment of H-Gly-OFm·HCl is primarily reserved for complex architectural modifications, such as the synthesis of homodetic cyclic peptides or the quantitative monitoring of solid-phase aldehydes via chromophoric assays[3].

When synthesizing a side-chain-to-side-chain or head-to-tail cyclic peptide, researchers must selectively unmask specific reactive groups while keeping the rest of the peptide backbone fully protected. By incorporating an amino acid with an Fm-protected side chain (e.g., Asp(OFm) or Glu(OFm)) or by directly coupling H-Gly-OFm to a resin-bound carboxylate, scientists create a highly specific "cyclization precursor" site[4]. Treatment with piperidine simultaneously removes the N-terminal Fmoc group and the C-terminal Fm ester, exposing exactly one free amine and one free carboxyl group for localized macrolactamization.

Experimental Workflow: On-Resin Cyclization Using H-Gly-OFm

The following step-by-step methodology details the incorporation of H-Gly-OFm·HCl into a resin-bound peptide (e.g., coupling to an Aspartic acid side chain) to facilitate subsequent cyclization. This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Carboxyl Activation
  • Procedure: Swell the peptide-resin (containing a free Asp side-chain carboxyl) in DMF for 30 minutes. Add 3 equivalents of BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and 6 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Causality: DMF swelling maximizes polymer pore accessibility. BOP is selected over standard carbodiimides because it rapidly forms the highly reactive OBt ester without significant racemization. DIPEA acts as the necessary tertiary amine base to drive the activation.

Step 2: Amine Coupling (H-Gly-OFm Integration)
  • Procedure: Add 3 equivalents of H-Gly-OFm·HCl to the activated resin suspension. Agitate for 2.5 hours at room temperature. Perform a double coupling to ensure complete conversion.

  • Causality: The excess DIPEA from Step 1 neutralizes the hydrochloride salt of H-Gly-OFm, liberating the nucleophilic primary amine, which then attacks the activated Asp-carboxylate to form a stable amide bond.

  • Self-Validation: Because we are coupling an amine onto the resin, a standard Kaiser test (which detects resin-bound amines) is ineffective. Instead, perform a microcleavage : withdraw 5 mg of resin, treat with TFA/TIS/H₂O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. A successful coupling is validated by a mass shift of +235 Da relative to the uncoupled precursor.

Step 3: Simultaneous Orthogonal Deprotection
  • Procedure: Wash the resin thoroughly with DMF. Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 20 min). Wash extensively with DMF, followed by a brief wash with 0.4% concentrated aqueous HCl in DMF, and finally DIPEA.

  • Causality: Piperidine triggers the β -elimination of both the N-terminal Fmoc group and the OFm ester on the Glycine, liberating the specific amine and carboxyl required for cyclization. The brief acidic wash displaces any residual piperidine that could interfere with the subsequent cyclization step[5].

Step 4: Macrolactamization (On-Resin Cyclization)
  • Procedure: Add PyBOP (3 equiv) and DIPEA (6 equiv) in NMP (N-Methyl-2-pyrrolidone) to the deprotected resin. Agitate for 1 to 2 hours.

  • Causality: PyBOP facilitates the intramolecular cross-linking of the newly exposed amine and carboxyl groups.

  • Self-Validation: Perform a second microcleavage and analyze via MALDI-TOF MS. Successful macrolactamization is definitively confirmed by a mass shift of -18 Da (corresponding to the loss of one H₂O molecule during amide bond formation).

Workflow Step1 1. Carboxyl Activation Resin-Asp-OH + BOP/DIPEA Step2 2. Amine Coupling Add H-Gly-OFm·HCl Step1->Step2 Validate1 Validation: LC-MS Check +235 Da Mass Shift Step2->Validate1 Step3 3. Orthogonal Deprotection 20% Piperidine (Removes Fmoc & OFm) Validate1->Step3 Step4 4. On-Resin Cyclization PyBOP/DIPEA Macrolactamization Step3->Step4 Validate2 Validation: MALDI-TOF Check -18 Da (Loss of H2O) Step4->Validate2

Step-by-step experimental workflow for on-resin cyclization using H-Gly-OFm.

References

  • National Center for Biotechnology Information (PubChem). "Fmoc-Gly-OH | C17H15NO4 | CID 93124". PubChem - NIH.
  • ACS Publications. "4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): A New Chromophoric Reagent for Quantitative Monitoring of Solid-Phase Aldehydes".
  • Thieme Connect. "Synthesis of Homodetic Cyclic Peptides on Solid Support".
  • AiFChem. "161484-94-2 | (9H-Fluoren-9-yl)methyl glycinate hydrochloride".
  • Sigma-Aldrich. "Methyl glycinate hydrochloride".

Sources

Advanced Peptide Engineering: A Technical Guide to (9H-Fluoren-9-yl)methyl glycinate hydrochloride (CAS 161484-94-2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(9H-Fluoren-9-yl)methyl glycinate hydrochloride, commonly referred to as H-Gly-OFm·HCl , is a highly specialized amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) . Unlike standard Fmoc-protected amino acids where the N-terminus is masked, this molecule features a free N-terminal amine (stabilized as a hydrochloride salt) and a C-terminal carboxylate protected by a 9-fluorenylmethyl (Fm) ester [1].

This structural inversion makes it an indispensable building block for N-to-C directed (inverse) peptide synthesis [2] and the on-resin cyclization of complex homodetic peptides where selective C-terminal unmasking is required [3].

Physicochemical Profiling

Quantitative data regarding the physical and chemical properties of H-Gly-OFm·HCl are summarized below for reference during synthetic planning[4],.

PropertySpecification
Chemical Name (9H-Fluoren-9-yl)methyl glycinate hydrochloride
Common Synonyms H-Gly-OFm·HCl, Glycine 9-fluorenylmethyl ester hydrochloride
CAS Registry Number 161484-94-2
Molecular Formula C16H16ClNO2
Molecular Weight 289.76 g/mol
Appearance White to off-white powder
Solubility High in DMF, DMSO, and Methanol
Storage Conditions 2-8°C, desiccated, protected from light

Mechanistic Rationale: The E1cB Elimination

The strategic value of the Fm ester lies in its strict orthogonality to acid-labile protecting groups like Boc or tBu[1],[2]. The Fm group is highly stable under acidic conditions (e.g., 50% TFA in DCM) but is rapidly cleaved by secondary amines.

Causality of Cleavage: The cleavage of the Fm ester does not proceed via standard hydrolysis. Instead, it follows a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. The proton at the C9 position of the fluorene ring is highly acidic due to the aromatic stabilization of the resulting cyclopentadienyl anion. When treated with a base like piperidine, this proton is abstracted, triggering the elimination of the carboxylate leaving group and the formation of a reactive dibenzofulvene intermediate. Piperidine then acts as a nucleophilic scavenger, trapping the dibenzofulvene to prevent unwanted alkylation of the peptide chain.

Mechanism A Peptide-Gly-OFm (Protected C-terminus) B 20% Piperidine in DMF (Secondary Amine Base) A->B Reagents added C Proton Abstraction (C9 of Fluorene Ring) B->C Base attack D E1cB Elimination (Transition State) C->D Anion formation E Peptide-Gly-OH (Free Carboxylate) D->E Ester cleavage F Dibenzofulvene (Reactive Intermediate) D->F Elimination G Piperidine Adduct (Scavenged Byproduct) F->G Scavenging

Logic flow of the base-catalyzed E1cB elimination mechanism for Fm ester deprotection.

Strategic Applications in Peptide Engineering

  • N-to-C (Inverse) Solid-Phase Peptide Synthesis : Traditional SPPS elongates peptides from the C-terminus to the N-terminus to prevent epimerization of the activated carboxylate. However, certain applications (like convergent fragment condensation) require N-to-C synthesis[2]. Because glycine is achiral, H-Gly-OFm·HCl can be coupled to the activated C-terminus of a growing peptide chain without risk of epimerization, providing a safe, protected anchor point for the next cycle[2].

  • On-Resin Cyclization : For head-to-tail or side-chain-to-tail cyclic peptides, the C-terminus must remain protected during chain elongation but be selectively deprotected while the peptide is still attached to the solid support[3]. The Fm ester allows for this selective unmasking prior to the final macrocyclization step[1],[3].

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols incorporate built-in validation steps.

Protocol 1: C-Terminal Elongation via Amide Coupling
  • Preparation : Swell the resin-bound peptide (bearing a free C-terminal carboxylic acid) in anhydrous DMF for 30 minutes.

  • Activation : Add 3.0 equivalents of HATU and 6.0 equivalents of DIEA (N,N-Diisopropylethylamine) to the resin.

    • Expert Causality : DIEA is required in a 2:1 ratio relative to the incoming amino acid. One equivalent strictly neutralizes the hydrochloride salt of H-Gly-OFm·HCl (liberating the nucleophilic free amine), while the remaining equivalents facilitate the HATU-mediated activation of the resin-bound carboxylate.

  • Coupling : Add 3.0 equivalents of H-Gly-OFm·HCl (CAS 161484-94-2) dissolved in minimal DMF. Agitate at room temperature for 2 hours.

  • Self-Validation : Perform a microcleavage of a few resin beads using TFA/TIS/H2O (95:2.5:2.5). Analyze the supernatant via LC-MS. The disappearance of the starting peptide mass and the appearance of the +279 Da mass shift validates complete conversion.

Protocol 2: Selective Fm Ester Deprotection
  • Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine in DMF.

  • Deprotection : Treat the resin with the piperidine solution for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Expert Causality : The two-stage treatment ensures that the first wash neutralizes any residual acids and initiates cleavage, while the second, longer wash drives the E1cB elimination to completion and provides excess piperidine to scavenge the highly reactive dibenzofulvene intermediate.

  • Self-Validation : Collect the deprotection effluents and monitor UV absorbance at 301 nm. The presence of a strong absorption peak confirms the release of dibenzofulvene. When subsequent piperidine washes show baseline absorbance at 301 nm, the deprotection is quantitatively complete.

Workflow S1 Resin-Bound Peptide Acid (Free C-terminus) S2 Add H-Gly-OFm·HCl + HATU / DIEA S1->S2 S3 Coupling Reaction (Amide Bond Formation) S2->S3 In situ neutralization S4 Resin-Peptide-Gly-OFm S3->S4 Monitor via microcleavage S5 Fm Deprotection (20% Piperidine) S4->S5 Orthogonal to Boc/tBu S6 Resin-Peptide-Gly-OH (Ready for Elongation) S5->S6 Monitor UV at 301 nm

Step-by-step experimental workflow for N-to-C peptide elongation utilizing H-Gly-OFm·HCl.

References

  • Belshaw, P. J., Adamson, J. G., & Lajoie, G. A. (1992). "Single Step Syntheses of ω-9-Fluorenylmethyl Esters of Aspartic and Glutamic Acids". Synthetic Communications, 22(7), 1001-1004.[Link]

  • Johansson, A., et al. (2000). "An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis". Journal of Organic Chemistry, 65(17), 5431–5439.[Link]

  • Kates, S. A., & Albericio, F. (2000). "Synthesis of Homodetic Cyclic Peptides on Solid Support". Solid-Phase Synthesis: A Practical Guide.[Link]

Sources

Mechanism and Optimization of Base-Labile OFm Ester Cleavage in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Orthogonal Protection: The Boc/OFm Paradigm

In complex peptide and organic synthesis, achieving precise regioselectivity requires a rigorously designed orthogonal protecting group strategy. The 9-fluorenylmethyl (OFm) ester is a premier C-terminal and side-chain protecting group, highly utilized for masking the reactive carboxylates of aspartic and glutamic acid residues (e.g., Boc-Asp-OFm)[1].

Unlike traditional tert-butyl (tBu) or benzyl (Bzl) esters, which are acid-labile or require catalytic hydrogenation, the OFm ester is highly stable to strongly acidic conditions, including prolonged exposure to trifluoroacetic acid (TFA)[2]. Instead, it is selectively cleaved under mild basic conditions. This orthogonal stability profile allows chemists to perform iterative acid-mediated Boc-deprotections and subsequent chain elongations without prematurely unmasking the OFm-protected carboxylate, enabling the synthesis of complex cyclic peptides and branched architectures[3].

Mechanistic Elucidation: The E1cB Elimination Pathway

A common misconception is that base-labile esters cleave via standard saponification (base-catalyzed hydrolysis). However, the cleavage of the OFm ester is driven by a base-induced Elimination Unimolecular conjugate Base (E1cB) mechanism[4]. Understanding this pathway is critical for troubleshooting incomplete deprotections and preventing side-product formation.

  • Step 1: Proton Abstraction (Carbanion Formation). The aromatic fluorene ring system is highly electron-withdrawing, rendering the proton at the 9-position (the β-carbon relative to the ester oxygen) unusually acidic. A secondary amine base, typically piperidine, abstracts this proton, generating a resonance-stabilized fluorenyl carbanion[5].

  • Step 2: β-Elimination. The carbanion intermediate is highly reactive and undergoes a rapid structural rearrangement. The electrons collapse to form a double bond between the 9-position and the adjacent methylene group, forcing the cleavage of the C-O bond. This irreversible step releases the free carboxylate and generates dibenzofulvene (DBF)[2].

  • Step 3: Nucleophilic Scavenging. DBF is a highly electrophilic Michael acceptor. If left unquenched, it will non-specifically alkylate nucleophilic residues (such as free amines or thiols) on the peptide chain, leading to irreversible dead-end adducts characterized by a +222 Da mass shift[4]. To prevent this, the cleavage cocktail must contain a vast molar excess of the secondary amine, which acts as a nucleophile to scavenge DBF, forming a stable, inert fulvene-amine adduct[6].

E1cB_Mechanism A 9-Fluorenylmethyl Ester (OFm) Intact Substrate B Proton Abstraction Fluorenyl Carbanion A->B Piperidine C β-Elimination C-O Bond Cleavage B->C E1cB Pathway D Free Carboxylate Deprotected Product C->D E Dibenzofulvene (DBF) Reactive Intermediate C->E F DBF Scavenging Fulvene-Amine Adduct E->F Excess Amine

Logical flow of the base-induced E1cB elimination mechanism for OFm cleavage.

Quantitative Stability Profile

To design a self-validating synthetic route, one must understand the environmental boundaries of the protecting groups in use. Table 1 summarizes the orthogonal stability of the OFm group compared to the N-terminal Boc group.

Table 1: Comparative Stability Profile of Boc vs. OFm Protecting Groups

Environmental ConditionBoc (N-Terminal) StabilityOFm (C-Terminal/Side-Chain) StabilityMechanistic Rationale
Neutral pH (Storage) Highly StableHighly StableAbsence of strong electrophiles or nucleophiles prevents spontaneous degradation[2].
Strong Acid (e.g., 50% TFA) Labile (Cleaves rapidly)Highly StableAcid protonates the Boc carbamate, releasing isobutylene and CO₂. OFm lacks an easily protonated leaving group[2].
Mild Base (e.g., 20% Piperidine) Highly StableLabile (Cleaves rapidly)Boc is impervious to nucleophilic attack. Piperidine abstracts the acidic fluorenyl proton, triggering E1cB OFm cleavage[3].

Experimental Methodology: Self-Validating Cleavage Protocol

The transition from theoretical mechanism to physical execution requires a rigorously designed protocol. The following workflow utilizes 20% piperidine in N,N-dimethylformamide (DMF) as the gold standard for OFm deprotection in solid-phase peptide synthesis (SPPS)[6].

Protocol_Workflow S1 1. Resin Swelling (DMF, 30 min) S2 2. Base Treatment (20% Piperidine) S1->S2 S3 3. DBF Scavenging (Adduct Formation) S2->S3 S4 4. Wash Cycles (DMF/DCM) S3->S4 S5 5. Validation (HPLC-MS) S4->S5

Step-by-step experimental workflow for solid-phase OFm deprotection.
Step-by-Step Protocol and Causal Rationale
  • Resin Swelling: Suspend the peptide-resin in anhydrous DMF for 30 minutes.

    • Causality: Polystyrene and PEG-based resins exist in a collapsed state when dry. DMF is a highly polar aprotic solvent that optimally solvates the polymer matrix, expanding the pores and ensuring the base has unhindered kinetic access to the sterically hindered OFm groups[7].

  • Base Treatment: Drain the swelling solvent and add a solution of 20% (v/v) piperidine in DMF. Agitate gently for 10 minutes, drain, and repeat with a fresh batch for 15 minutes.

    • Causality: A two-stage treatment is employed because the first batch rapidly depletes its scavenging capacity as it reacts with the initial burst of DBF. The second batch ensures complete thermodynamic conversion of any residual OFm esters[4]. Piperidine (pKa ~11) is selected because it possesses the exact basicity required for E1cB proton abstraction and the optimal nucleophilicity for DBF scavenging[5].

  • Filtration and Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).

    • Causality: DMF washes remove the polar piperidine-DBF adducts and excess base. DCM washes slightly shrink the resin to purge residual DMF trapped deep within the polymer matrix, preparing the resin for subsequent acid-catalyzed steps or final cleavage[7].

  • Validation: Perform a micro-cleavage of a few resin beads using TFA/TIS/H₂O, precipitate in cold ether, and analyze via HPLC-MS.

    • Causality: Relying solely on theoretical reaction times invites downstream failure. Mass spectrometry provides definitive proof of the -178 Da mass shift (loss of the fluorenylmethyl group) and confirms the absence of +222 Da DBF-alkylation side products[4].

Side Reactions and Mitigation Strategies

While the OFm/piperidine system is highly efficient, researchers must engineer solutions for two primary side reactions:

  • Aspartimide Formation: Under basic conditions, the backbone amide nitrogen adjacent to an OFm-protected aspartic acid can attack the side-chain ester carbonyl, forming a cyclic aspartimide intermediate[1]. This is highly prevalent in Asp-Gly or Asp-Ser sequences.

    • Mitigation: If aspartimide formation is detected, researchers should substitute piperidine with a less nucleophilic base cocktail, such as 0.1 M Piperazine with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF, often supplemented with 0.1 M HOBt (Hydroxybenzotriazole) to suppress the ionization of the backbone amide[4].

  • Incomplete DBF Scavenging: In highly aggregated peptide sequences, piperidine may struggle to access the localized microenvironment of the cleaved OFm group, leading to localized DBF alkylation.

    • Mitigation: Increasing the reaction temperature to 50°C (using microwave-assisted synthesis) disrupts peptide aggregation, improving both the kinetics of the E1cB elimination and the efficiency of DBF scavenging[7].

References

  • Fmoc Cleavage: Mechanism and Best Practices in SPPS Source: Peptide Chemistry URL:[Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Methods for Removing the Fmoc Group Source: Springer Nature Experiments URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: PMC (National Institutes of Health) URL:[Link]

Sources

Whitepaper: Stability Dynamics of OFm Protecting Groups Under Acidic and Neutral pH

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-fluorenylmethyl (OFm) ester is a highly specialized carboxyl protecting group widely utilized in modern solid-phase peptide synthesis (SPPS) and complex drug development. Structurally analogous to the ubiquitous Fmoc amino-protecting group, the OFm ester is engineered for orthogonal synthetic strategies—most notably in conjunction with the acid-labile Boc (tert-butoxycarbonyl) group [1].

While the base-lability of the OFm group is well-documented, its behavior under acidic and neutral conditions dictates its utility in multi-step syntheses. This whitepaper provides an in-depth technical analysis of the stability of OFm protecting groups at neutral and acidic pH, detailing the mechanistic causality behind its resistance to degradation, providing a quantitative stability matrix, and outlining a self-validating experimental protocol for empirical verification.

Orthogonal Strategy: The Role of OFm in Peptide Synthesis

The utility of the OFm group stems from its orthogonal cleavage profile. In complex peptide architectures (such as those requiring selective side-chain modifications), chemists frequently employ building blocks like Boc-D-Asp-OFm. In this system, the N-terminal Boc group is strictly acid-labile, while the C-terminal (or side-chain) OFm ester is strictly base-labile [1].

This differential stability allows researchers to selectively deprotect the N-terminus using strong acids (e.g., Trifluoroacetic acid, TFA) without compromising the OFm-protected carboxylate. Conversely, the OFm group can be removed using secondary amines (e.g., piperidine) while leaving the Boc group entirely intact [2, 3].

OrthogonalLogic Peptide Boc-Peptide-OFm Acid Acidic (50% TFA) pH < 2 Peptide->Acid Neutral Neutral (PBS) pH ~ 7 Peptide->Neutral Base Basic (20% Pip) pH > 9 Peptide->Base ResAcid H2N-Peptide-OFm (OFm Intact) Acid->ResAcid Boc Cleaved ResNeutral Boc-Peptide-OFm (Fully Intact) Neutral->ResNeutral Stable ResBase Boc-Peptide-OH (Boc Intact) Base->ResBase OFm Cleaved

Orthogonal cleavage pathways for Boc/OFm protected peptides across pH.

Mechanistic Baseline: Why OFm Resists Acidic and Neutral Environments

To understand why experimental protocols utilize specific cleavage cocktails, one must examine the fundamental reaction mechanisms governing the OFm ester.

Stability at Neutral pH (pH 6.5 – 7.5)

At neutral pH, the OFm group exhibits near-perfect stability [1]. The ester bond is sterically shielded by the bulky fluorenyl ring system, which physically blocks spontaneous hydrolysis by water molecules. Furthermore, the absence of strong nucleophiles or bases in neutral aqueous buffers (e.g., PBS) prevents the initiation of the β -elimination pathway. This makes OFm-protected compounds highly stable for long-term storage and handling in physiological buffers.

Resistance to Acidic Degradation (pH < 4)

Under highly acidic conditions (e.g., 25–50% TFA in Dichloromethane), the OFm group remains remarkably intact, allowing it to survive the repetitive acidolysis steps required for Boc removal [2, 3].

The Causality of Acid Resistance: Acid-catalyzed ester cleavage typically requires the protonation of the carbonyl oxygen, followed by either nucleophilic attack by water (hydrolysis) or the formation of a highly stable carbocation (the SN​1 pathway).

  • Lack of Carbocation Stability: Unlike tert-butyl esters (or the Boc group), which readily cleave in acid to form a highly stable tert-butyl cation, the 9-fluorenylmethyl cation is thermodynamically unfavorable under standard SPPS conditions.

  • Suppression of Hydrolysis: Because cleavage cocktails like TFA/DCM are largely anhydrous, the hydrolytic pathway is starved of its necessary nucleophile (water).

Consequently, the activation energy required to cleave the OFm ester in acid is insurmountable at room temperature, preserving the protecting group [2].

MechanismPathway OFm 9-Fluorenylmethyl Ester (OFm) Protonation Carbonyl Oxygen Protonation (Acidic Conditions) OFm->Protonation H+ BaseAbst β-Proton Abstraction (Basic Conditions) OFm->BaseAbst OH- / Sec. Amines Carbocation Fluorenylmethyl Cation (Thermodynamically Unstable) Protonation->Carbocation Attempted Cleavage StableAcid Hydrolysis Blocked OFm Retained Carbocation->StableAcid High Energy Barrier BetaElim E1cB β-Elimination BaseAbst->BetaElim Cleaved Dibenzofulvene + Free Acid OFm Cleaved BetaElim->Cleaved

Mechanistic divergence of OFm ester stability under acidic vs basic conditions.

Quantitative Stability Matrix

The following table synthesizes the expected stability of the OFm protecting group across various pH ranges and standard synthetic reagents [1, 2, 4].

ConditionpH RangeReagent EnvironmentTemp / TimeOFm StabilityPrimary Degradation Mechanism
Neutral Buffer 6.5 - 7.5Aqueous PBS / Tris25°C / 24h>99% None (Sterically shielded)
Weak Acid 4.0 - 6.0Dilute Acetic Acid25°C / 24h>99% None
Strong Acid < 2.025-50% TFA in DCM25°C / 2h>95% Trace hydrolysis (if prolonged)
Ultra-Strong Acid < 1.0HF, TFMSA0°C / 1h>90% Acid-catalyzed acyl cleavage
Base (Control) > 9.020% Piperidine in DMF25°C / 15m<1% Rapid E1cB β -elimination

Self-Validating Experimental Protocol: Assessing OFm Stability

To ensure scientific integrity, any protocol assessing protecting group stability must be self-validating. The following workflow employs a positive control (base cleavage) to validate the analytical detection method, ensuring that any "stability" observed in acidic/neutral conditions is a true negative for degradation, rather than an analytical failure.

Objective

Quantify the retention of the OFm ester on a model peptide (e.g., Boc-D-Asp(OFm)-OH) under neutral and highly acidic environments.

Materials
  • Model Compound: Boc-D-Asp(OFm)-OH

  • Positive Control Reagent: 20% Piperidine in DMF

  • Neutral Reagent: PBS Buffer (pH 7.4)

  • Acidic Reagent: 50% TFA in DCM with 2.5% Triisopropylsilane (TIPS) and 2.5% H2​O

  • Precipitation Solvent: Cold Diethyl Ether (-20°C)

Step-by-Step Methodology
  • Baseline Establishment (Positive Control):

    • Action: Dissolve 5 mg of the model compound in 1 mL of 20% Piperidine/DMF. Stir for 15 minutes at 25°C.

    • Causality: This step forces the β -elimination of the OFm group.

    • Validation: Analyze via RP-HPLC (UV at 254 nm) and LC-MS. You must observe the complete disappearance of the starting material mass, a mass shift of -178 Da (loss of the fluorenylmethyl moiety), and the appearance of a distinct dibenzofulvene peak. This validates the detection system.

  • Neutral pH Incubation:

    • Action: Dissolve 5 mg of the model compound in 1 mL of PBS (pH 7.4). Incubate at 25°C for 24 hours.

    • Action: Lyophilize and reconstitute in mobile phase.

    • Validation: LC-MS must show >99% retention of the original mass, proving neutral stability [1].

  • Acidic Cleavage Simulation:

    • Action: Dissolve 5 mg of the model compound in 1 mL of the 50% TFA cleavage cocktail. Stir for 2 hours at 25°C.

    • Causality: TIPS and water act as carbocation scavengers. While OFm does not form carbocations, the cleaved Boc group will generate tert-butyl cations. Scavengers trap these to prevent re-alkylation of the peptide [4].

    • Action: Precipitate the peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether. Centrifuge to pellet the peptide and wash twice with cold ether.

    • Validation: Analyze the pellet via LC-MS. The mass should reflect the loss of the Boc group (-100 Da) but the strict retention of the OFm group.

Practical Caveats: Optimization and Troubleshooting

While the OFm group is robust, real-world peptide synthesis introduces kinetic variables that must be managed.

  • Prolonged Acid Exposure: While OFm is primarily base-labile, prolonged exposure to strong acids (like TFA) at elevated temperatures can lead to partial, unintended cleavage [4]. If premature OFm cleavage is observed during Boc deprotection, researchers must reduce the TFA concentration or strictly limit the reaction time to under 1 hour.

  • The Aspartimide Threat: A critical challenge when using Boc-D-Asp-OFm is the formation of aspartimide. Even though the OFm ester itself is stable in acid, the sequence (especially Asp-Gly motifs) can undergo intramolecular cyclization. This side reaction is catalyzed by both acidic and basic conditions [1, 3]. To mitigate this, cleavage reactions should be performed at lower temperatures (e.g., 4°C), and the use of bulkier protecting groups may be required if aspartimide formation exceeds acceptable thresholds [4].

Conclusion

The OFm protecting group is a cornerstone of orthogonal peptide synthesis due to its exceptional stability under neutral and acidic conditions. By relying on steric shielding to prevent hydrolysis and a high thermodynamic barrier to prevent acid-catalyzed carbocation formation, the OFm ester allows for aggressive N-terminal deprotection strategies without compromising C-terminal or side-chain integrity. Strict adherence to optimized cleavage times and temperatures ensures maximum yield and purity in complex drug development workflows.

References

  • Stability of Boc-D-Asp-OFm Under Acidic and Basic Conditions: An In-depth Technical Guide - Benchchem. BenchChem.
  • 5.2 Protein Synthesis in Solution. Thieme-Connect.
  • Solid phase peptide. Moodle@Units.
  • Technical Support Center: Refining Cleavage Cocktails for Peptides with "Boc-D-Asp-OFm". BenchChem.

Methodological & Application

Advanced Protocol for C-Terminal Amino Acid Protection: Synthesis and Application of (9H-Fluoren-9-yl)methyl Glycinate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Application Note & Technical Protocol

Executive Summary & Mechanistic Rationale

In advanced peptide synthesis—particularly for the construction of homodetic cyclic peptides, branched architectures, and solid-phase fragment condensations—orthogonal protecting group strategies are paramount[1]. The 9-fluorenylmethyl (Fm) ester serves as a highly robust C-terminal protecting group that fulfills this need.

The Causality of Orthogonality: The Fm ester is completely stable to the harsh acidic conditions required for Boc or tBu removal (e.g., Trifluoroacetic acid or HCl)[2]. However, it is highly labile under specific basic conditions. The orthogonality relies on the unique acidity of the proton at the C-9 position of the fluorene ring. When treated with a secondary amine base, the C-9 proton is abstracted, initiating an E1cB β-elimination. This collapses the intermediate to release the free C-terminal carboxylic acid and a highly reactive dibenzofulvene species.

To create a self-validating system , this protocol utilizes 20% piperidine in N,N-dimethylformamide (DMF). The piperidine acts as both the base for proton abstraction and the scavenger for the resulting dibenzofulvene. The resulting dibenzofulvene-piperidine adduct absorbs strongly at 301 nm ( ϵ=7800 M−1 cm−1 ), allowing researchers to quantitatively monitor the deprotection kinetics via UV-Vis spectroscopy[3].

CleavageMechanism Peptide Peptide-OFm (C-terminal Fm ester) Step1 Proton Abstraction at C-9 of Fluorene ring Peptide->Step1 Base 20% Piperidine in DMF (Secondary Amine Base) Base->Step1 Step2 β-Elimination (E1cB Mechanism) Step1->Step2 Product1 Free Peptide-COOH Step2->Product1 Product2 Dibenzofulvene (Scavenged by Piperidine) Step2->Product2

Figure 1: Base-catalyzed β-elimination mechanism for the cleavage of the Fm ester.

Quantitative Orthogonality Profile

To justify the selection of the Fm ester over other C-terminal protecting groups, refer to the comparative stability data below. The Fm group is uniquely suited for Boc-based synthetic strategies where orthogonal base-catalyzed C-terminal deprotection is required.

Protecting GroupCleavage ReagentStability to Acid (e.g., TFA)Stability to Base (e.g., Piperidine)Stability to Hydrogenolysis (Pd/C)
Fm (9-Fluorenylmethyl) 20% Piperidine in DMFHighly Stable Labile Stable
tBu (tert-Butyl) 95% TFALabile Highly StableHighly Stable
Bzl (Benzyl) HF or H₂, Pd/CStable (Labile to HF)Highly StableLabile
All (Allyl) Pd(PPh₃)₄ / MorpholineHighly StableHighly StableHighly Stable

Synthesis Protocol: (9H-Fluoren-9-yl)methyl Glycinate Hydrochloride

This section details the bottom-up synthesis of the protected building block, (9H-Fluoren-9-yl)methyl glycinate hydrochloride (H-Gly-OFm·HCl), adapted from the authoritative methodologies of [4].

SynthesisWorkflow Start1 Boc-Gly-OH Reagents1 DCC, DMAP CH2Cl2, 25°C, 48h Start1->Reagents1 Start2 9-Fluorenylmethanol Start2->Reagents1 Intermediate Boc-Gly-OFm (Purified via Silica Gel) Reagents1->Intermediate Reagents2 4M HCl in Dioxane 25°C, 30 min Intermediate->Reagents2 Product (9H-Fluoren-9-yl)methyl glycinate·HCl (H-Gly-OFm·HCl) Reagents2->Product

Figure 2: Step-by-step synthesis workflow for (9H-Fluoren-9-yl)methyl glycinate hydrochloride.

Step 3.1: Esterification (Synthesis of Boc-Gly-OFm)

Causality of Choices: N,N'-Dicyclohexylcarbodiimide (DCC) is utilized for carboxylic acid activation, while 4-Dimethylaminopyridine (DMAP) acts as an essential acyl transfer catalyst to drive the esterification with the bulky 9-fluorenylmethanol[4].

  • Preparation: Dissolve 1.0 g (5.7 mmol) of Boc-Gly-OH in 25 mL of freshly distilled, anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Add 1.4 g (6.9 mmol) of DCC, followed by 1.3 g (6.9 mmol) of 9-fluorenylmethanol, and 34 mg (0.29 mmol) of DMAP.

  • Reaction: Stir the suspension continuously for 48 hours at 25 °C.

    • Field-Proven Insight: The reaction mixture will become cloudy as dicyclohexylurea (DCU) precipitates. Filtering the reaction mixture cold (at 4 °C) maximizes DCU precipitation, significantly easing downstream purification.

  • Filtration & Concentration: Filter the mixture while cold to remove the DCU byproduct. Concentrate the filtrate under reduced pressure to yield a crude brown oil.

  • Purification: Purify via silica gel column chromatography using a Hexanes/Ethyl Acetate (3:1, v/v) gradient.

    • Self-Validation: Monitor fractions by TLC. The product Boc-Gly-OFm elutes as a clear, colorless film (Expected yield: ~30%). Confirm identity via ESI-MS ( m/z calcd for C₂₁H₂₃NO₄ 353.41, found 376.3 [M + Na]⁺)[4].

Step 3.2: N-Terminal Deprotection (Synthesis of H-Gly-OFm·HCl)

Causality of Choices: The Boc group is selectively removed using 4M HCl in dioxane. This non-aqueous acidic environment prevents premature ester hydrolysis while cleanly yielding the stable hydrochloride salt[4].

  • Deprotection: Dissolve 500 mg (1.4 mmol) of Boc-Gly-OFm in 9 mL of 4M HCl in dioxane.

  • Reaction: Stir for 30 minutes at 25 °C. The solution will transition to a deep burgundy color.

    • Self-Validation: A positive Ninhydrin (Kaiser) test on a micro-aliquot will confirm the presence of the liberated primary amine.

  • Isolation: Concentrate the solution under a gentle stream of N₂ to remove excess HCl gas, then place under reduced pressure to yield a brown oil.

  • Precipitation: Triturate the oil with diethyl ether (3 × 15 mL). The target compound, H-Gly-OFm·HCl, will precipitate as a white solid.

  • Drying: Filter the solid and dry under high vacuum (2 mm Hg) overnight in a desiccator (Expected yield: ~77%)[4].

Application Protocol: Peptide Coupling and Fm Cleavage

Coupling H-Gly-OFm to a Boc-Amino Acid

When incorporating H-Gly-OFm·HCl into a peptide chain, the choice of base is critical. Stronger or unhindered bases could cause unwanted β-elimination of the Fm group.

  • Dissolve 1.0 eq of the Boc-protected amino acid (e.g., Boc-Ala-OH) and 1.0 eq of H-Gly-OFm·HCl in anhydrous DMF.

  • Add 1.0 eq of a coupling reagent (e.g., BOP or EDC/HOBt), followed by exactly 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Field-Proven Insight: While DIPEA is a sterically hindered tertiary amine and generally safe, excessive equivalents or prolonged reaction times can cause trace premature cleavage of the Fm ester. Maintain strict stoichiometric control.

  • Stir at room temperature for 2 hours. Monitor completion via LC-MS.

  • Perform standard aqueous workup (washing with 5% citric acid, 5% NaHCO₃, and brine) to isolate the dipeptide.

Cleavage of the Fm Ester
  • Dissolve the Fm-protected peptide in a solution of 20% piperidine in DMF (v/v)[1].

  • Stir at 25 °C for 30 minutes.

  • Self-Validation (Kinetic Readout): Take a 10 μL aliquot, dilute in 3 mL of DMF, and measure the UV absorbance at 301 nm. The reaction is complete when the absorbance plateaus, indicating full release of the dibenzofulvene-piperidine adduct[3].

  • Concentrate the mixture under reduced pressure and precipitate the free C-terminal peptide using cold diethyl ether.

References

  • Shannon, S. K., & Barany, G. (2004). 4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): A New Chromophoric Reagent for Quantitative Monitoring of Solid-Phase Aldehydes. The Journal of Organic Chemistry, 69(14), 4586–4594. URL: [Link]

  • Belshaw, P. J., Adamson, J. G., & Lajoie, G. A. (1992). Single Step Syntheses of ω-9-Fluorenylmethyl Esters of Aspartic and Glutamic Acids. Synthetic Communications, 22(7), 1001–1006. URL: [Link]

  • Thieme Connect (2000). Synthesis of Homodetic Cyclic Peptides on Solid Support. Houben-Weyl Methods of Organic Chemistry. URL: [Link]

Sources

Application Note: Advanced Orthogonal Synthesis of Head-to-Tail Cyclic Peptides Using H-Gly-OFm

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of head-to-tail cyclic peptides presents significant thermodynamic and kinetic challenges, primarily due to entropically disfavored macrocyclization, competing intermolecular oligomerization, and the high risk of C-terminal epimerization during carboxyl activation[1]. Traditional solution-phase cyclization requires high-dilution conditions, which are difficult to scale and purify.

To overcome these limitations, on-resin cyclization via side-chain anchoring has emerged as a superior strategy[2],[3]. By anchoring the peptide to the solid support via the side chain of a dicarboxylic amino acid (e.g., Asp or Glu), the N- and C-termini remain accessible for intramolecular lactamization.

This application note details a highly optimized, self-validating protocol utilizing H-Gly-OFm (Glycine 9-fluorenylmethyl ester) as a C-terminal extension[4],[5]. This specific reagent choice is governed by three critical mechanistic causalities:

  • Elimination of Epimerization : Because Glycine is achiral, coupling H-Gly-OFm to the unmasked alpha-carboxyl of the anchored residue, and subsequently activating the Gly C-terminus for cyclization, inherently eliminates the risk of C-terminal epimerization[6].

  • Synchronized Unmasking : The 9-fluorenylmethyl (OFm) ester is the carboxyl equivalent of the Fmoc amino protecting group[4]. Treatment with 20% piperidine simultaneously cleaves the N-terminal Fmoc and the C-terminal OFm groups. This synchronized unmasking prevents premature side reactions during chain elongation.

  • Steric Optimization : Glycine lacks a side chain, minimizing steric hindrance during the geometrically demanding head-to-tail macrocyclization step.

Comparative Data Analysis

To justify the selection of the OFm protecting group and the H-Gly-OFm extension strategy, we must evaluate the orthogonality and efficiency of available synthetic routes.

Table 1: Comparison of C-Terminal Protecting Groups for On-Resin Cyclization

Protecting Group Cleavage Reagent Orthogonality to Fmoc SPPS Suitability for Synchronized Unmasking
OFm (Fluorenylmethyl) 20% Piperidine No (Co-cleaved with Fmoc) Excellent (Simultaneous dual-deprotection)
OAll (Allyl) Pd(PPh3)4 / Silane Yes Poor (Requires separate Pd(0) catalysis step)
OtBu (tert-Butyl) High conc. TFA Yes Poor (Prematurely cleaves peptide from standard resins)

| OBn (Benzyl) | HF / Hydrogenation | Yes | Poor (Harsh conditions incompatible with standard SPPS) |

Table 2: Impact of Ring Size on Cyclization Efficiency (H-Gly-OFm Strategy) [1]

Ring Size Linear Precursor Assembly Yield On-Resin Cyclization Efficiency Typical Crude Purity
Tetrapeptide >95% <20% (High ring strain) <30%
Pentapeptide >95% 85–90% 75–80%
Hexapeptide >95% 90–95% >80%

| Heptapeptide+ | >90% | >95% | >85% |

Experimental Workflow & Visualization

G N1 1. Side-Chain Anchoring Fmoc-Asp-OAll to 2-CTC Resin N2 2. Linear Elongation Standard Fmoc SPPS N1->N2 N3 3. Orthogonal Allyl Deprotection Pd(PPh3)4 / Phenylsilane N2->N3 N4 4. C-Terminal Extension Coupling of H-Gly-OFm·HCl N3->N4 N5 5. Synchronized Unmasking 20% Piperidine (Cleaves Fmoc & OFm) N4->N5 N6 6. On-Resin Cyclization HATU / HOAt / DIPEA N5->N6 N7 7. Global Cleavage TFA / TIS / H2O N6->N7

Workflow for head-to-tail cyclic peptide synthesis using H-Gly-OFm and orthogonal deprotection.

Step-by-Step Methodology

This protocol describes the synthesis of a generic head-to-tail cyclic hexapeptide: Cyclo-(Xaa-Yaa-Zaa-Waa-Asp-Gly).

Phase 1: Resin Anchoring and Linear Elongation

Causality: Anchoring via the Asp side chain leaves the alpha-carboxyl available for orthogonal manipulation, establishing the foundation for head-to-tail cyclization[2],[3].

  • Resin Loading : Swell 2-Chlorotrityl chloride (2-CTC) resin (1.0 g, ~1.0 mmol/g) in anhydrous DCM for 30 min. Dissolve Fmoc-Asp-OAll (2.0 equiv) and DIPEA (4.0 equiv) in DCM. Add to the resin and agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 min.

  • Chain Elongation : Perform standard Fmoc SPPS in the C-to-N direction.

    • Deprotection : 20% Piperidine in DMF (2 × 5 min).

    • Coupling : Fmoc-AA-OH (3.0 equiv), DIC (3.0 equiv), and Oxyma Pure (3.0 equiv) in DMF for 1 hour.

    • Crucial Step: Ensure the final N-terminal amino acid is coupled as an Fmoc-protected derivative. Do NOT remove the final Fmoc group yet.

Phase 2: Orthogonal Unmasking and C-Terminal Extension

Causality: The allyl group is orthogonally stable to Fmoc SPPS conditions. Removing it allows the specific extension of the C-terminus with H-Gly-OFm[4].

  • Allyl Deprotection : Swell the resin in anhydrous DCM under Argon. Add a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equiv) and Phenylsilane (10.0 equiv) in DCM. Agitate in the dark for 2 × 30 min.

  • Palladium Wash : Wash the resin with DCM (3x), DMF (3x), and crucially, 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min) to scavenge residual palladium, followed by DMF (5x).

  • C-Terminal Extension : Dissolve H-Gly-OFm·HCl (3.0 equiv)[7], HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF. Add to the resin and agitate for 2 hours.

    • Self-Validation: Perform a micro-cleavage (TFA/TIS/H2O) and analyze via LC-MS to confirm the addition of the Gly-OFm moiety.

Phase 3: Synchronized Deprotection and Cyclization

Causality: Piperidine simultaneously removes the N-terminal Fmoc and C-terminal OFm groups. This synchronicity prevents premature oligomerization[4].

  • Simultaneous Unmasking : Treat the resin with 20% Piperidine in DMF (1 × 5 min, 1 × 15 min).

  • Piperidine Displacement Wash (Critical) : Wash the resin with DMF (5x), then wash with 0.4% (v/v) concentrated aqueous HCl in DMF (2 × 1 min), followed by DMF (3x) and DIPEA (1 × 1 min).

    • Causality: Residual piperidine acts as a strong nucleophile during cyclization, leading to the formation of a dead-end piperidide side product[4],[8]. The acidic wash neutralizes and displaces trace piperidine.

  • On-Resin Cyclization : Add HATU (2.0 equiv), HOAt (2.0 equiv)[6], and DIPEA (4.0 equiv) in DMF (use a minimal volume to maintain high effective molarity). Agitate for 12–24 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow) indicates complete consumption of the N-terminal primary amine, confirming successful cyclization[3].

  • Global Cleavage : Wash resin with DCM and dry. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter the cleavage cocktail and precipitate the cyclic peptide in ice-cold diethyl ether. Centrifuge, decant, and lyophilize.

Troubleshooting & Quality Control

Observed IssueMechanistic CauseCorrective Action
Formation of Linear Piperidide Residual piperidine from the Fmoc/OFm deprotection step attacked the activated C-terminus during cyclization[8].Implement the 0.4% HCl in DMF wash step prior to adding cyclization reagents to thoroughly displace piperidine[4].
Incomplete Allyl Cleavage Catalyst poisoning or oxidation of the Pd(0) complex.Ensure the reaction is performed under strictly anhydrous and Argon-flushed conditions. Use fresh Pd(PPh3)4.
High Levels of Oligomers High resin loading leads to inter-chain crosslinking instead of intra-chain cyclization.Reduce initial resin loading to ≤ 0.2 mmol/g to simulate pseudo-high-dilution conditions on the solid support.

References

  • Romanovskis, P., & Spatola, A. F. (1998). Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis. Journal of Peptide Research.2

  • Rediscovering an Endothelin Antagonist (BQ-123): A Self-Deconvoluting Cyclic Pentapeptide Library. Journal of Medicinal Chemistry - ACS Publications. 3

  • Convenient Synthesis of a Head-to-Tail Cyclic Peptide Containing an Expanded Ring. ResearchGate. 6

  • Synthesis of Homodetic Cyclic Peptides on Solid Support. Thieme Connect. 4

  • Chemistry of peptide synthesis. Taylor & Francis Group. 8

  • Synthesis of Cyclic Peptides. Thieme Connect. 1

  • 161484-94-2 | (9H-Fluoren-9-yl)methyl glycinate hydrochloride. BLD Pharm. 7

  • 4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): A New Chromophoric Reagent for Quantitative Monitoring of Solid-Phase Aldehydes. ACS Publications. 5

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of Gly-OFm in Boc-SPPS Orthogonal Protection Schemes

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry for Nα-protection remains a robust and powerful strategy for the synthesis of complex peptides. The success of such syntheses, particularly for non-linear architectures such as cyclic or branched peptides, is contingent upon a sophisticated and well-designed orthogonal protection scheme. This guide provides a comprehensive overview and detailed protocols for the incorporation of the Gly-OFm (Glycine-9-fluorenylmethyl ester) moiety into Boc-SPPS workflows. The base-labile nature of the 9-fluorenylmethyl (OFm) ester, in stark contrast to the acid-labile Boc and benzyl-type protecting groups, offers a third dimension of orthogonality. This enables selective on-resin cyclization, branching, or the attachment of specific modifications with high fidelity. This document will elucidate the underlying chemical principles, provide step-by-step experimental procedures, and present troubleshooting strategies to empower researchers in the synthesis of advanced peptide structures.

The Principle of Multi-Dimensional Orthogonality in Boc-SPPS

The classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS is often termed "quasi-orthogonal" because both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acidolysis, albeit at different concentrations of trifluoroacetic acid (TFA) or with stronger acids like hydrofluoric acid (HF) for final cleavage.[1][2] While effective for linear sequences, the synthesis of more complex peptides necessitates the introduction of truly orthogonal protecting groups that can be removed under completely different chemical conditions.[3]

The introduction of the 9-fluorenylmethyl (OFm) ester as a protecting group for a carboxylic acid function provides this crucial third dimension of orthogonality. The OFm group is stable to the acidic conditions used for Boc deprotection (typically 50% TFA in dichloromethane) but is readily cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[4][5] This allows for the selective deprotection of a specific carboxyl group on the resin-bound peptide, opening up a reactive site for further modification while the rest of the peptide remains fully protected.

Below is a visual representation of this three-dimensional orthogonal protection scheme.

Orthogonal_Protection_Scheme Figure 1: Three-Dimensional Orthogonal Protection in Boc-SPPS cluster_Peptide Resin-Bound Protected Peptide Nα-Boc Nα-Boc Free Amine Free Amine for Chain Elongation Nα-Boc->Free Amine TFA/DCM Side-Chain-Bzl Side-Chain-Bzl Free Side-Chain Free Side-Chain (Final Deprotection) Side-Chain-Bzl->Free Side-Chain HF or TFMSA C-Terminal-OFm C-Terminal/Side-Chain-OFm Free Carboxyl Free Carboxyl for Cyclization/Branching C-Terminal-OFm->Free Carboxyl Piperidine/DMF

Caption: A diagram illustrating the orthogonality of Boc, Bzl, and OFm protecting groups.

The Chemistry of Gly-OFm in Boc-SPPS

The Gly-OFm moiety can be incorporated in two primary ways:

  • As a linker to the solid support: The C-terminal amino acid of the desired peptide is attached to a Gly-OFm functionalized resin. Upon completion of the linear sequence assembly, the OFm ester is selectively cleaved to release the fully protected peptide into solution for subsequent cyclization.

  • As a side-chain protecting group: An amino acid with a carboxylate side chain (e.g., Aspartic acid or Glutamic acid) can be protected as its OFm ester. This allows for selective deprotection of the side chain for on-resin branching or modification.

The cleavage of the OFm ester proceeds via a β-elimination mechanism initiated by a base, typically piperidine.[6] This is the same mechanism by which the more commonly known Fmoc (9-fluorenylmethoxycarbonyl) Nα-protecting group is removed in Fmoc-SPPS.[6]

OFm_Cleavage_Mechanism Figure 2: Cleavage Mechanism of the OFm Ester Start Peptide-C(=O)O-CH2-Fluorene H Intermediate Peptide-C(=O)O-CH2-Fluorenyl Anion Start:f1->Intermediate:f0 Base Abstraction Piperidine Piperidine Piperidine->Start:f1 Products Peptide-COO- Dibenzofulvene Piperidine->Products:f1 Intermediate->Products:f0 β-elimination PiperidineAdduct Dibenzofulvene-Piperidine Adduct Products:f1->PiperidineAdduct Trapping

Caption: The base-catalyzed β-elimination mechanism for OFm ester cleavage.

Comparative Data: Protecting Group Lability

The successful implementation of this orthogonal scheme hinges on the distinct stability of each class of protecting group to the different cleavage conditions. The following table summarizes these conditions.

Protecting Group ClassRepresentative ExampleCleavage ConditionsStability
Temporary Nα-Protection Boc50% TFA in DCMUnstable to moderate acid; stable to base and strong acid (for short periods).
Permanent Side-Chain Protection Benzyl (Bzl) ethers/estersHF, TFMSAStable to moderate acid and base; unstable to strong acid.
Orthogonal Carboxyl Protection 9-Fluorenylmethyl (OFm) ester20% Piperidine in DMFStable to acid; unstable to base.

Experimental Protocols

Protocol 1: Synthesis of a Head-to-Tail Cyclic Peptide using a Gly-OFm Linker

This protocol outlines the synthesis of a cyclic peptide where the peptide is assembled on a Gly-OFm functionalized resin, cleaved as a protected linear peptide, and subsequently cyclized in solution.

Workflow:

Cyclic_Peptide_Workflow Figure 3: Workflow for Cyclic Peptide Synthesis Start Start with Gly-OFm Resin SPPS Boc-SPPS Assembly of Linear Peptide Start->SPPS Cleavage Selective Cleavage of OFm Ester (20% Piperidine/DMF) SPPS->Cleavage Purification1 Purification of Protected Linear Peptide Cleavage->Purification1 Cyclization Solution-Phase Cyclization Purification1->Cyclization FinalDeprotection Final Deprotection (e.g., HF) Cyclization->FinalDeprotection Purification2 Purification of Cyclic Peptide FinalDeprotection->Purification2 End Characterization Purification2->End

Caption: Step-by-step workflow for the synthesis of a cyclic peptide using a Gly-OFm linker.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the Gly-OFm functionalized resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).[7]

  • Peptide Assembly (Boc-SPPS):

    • Perform standard Boc-SPPS cycles for each amino acid in the sequence.[1]

    • Deprotection: Treat the resin with 50% TFA in DCM for 2 x 10 minutes to remove the Boc group.[8]

    • Washes: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.[9]

    • Washes: Wash the resin with DMF (3x).

    • Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF. Monitor the coupling reaction with a Kaiser test.[10]

    • Washes: Wash the resin with DMF (3x).

    • Repeat the cycle until the linear sequence is complete.

  • Selective Cleavage from Resin:

    • Wash the fully assembled, Nα-Boc protected peptide-resin with DMF (3x).

    • Treat the resin with a solution of 20% piperidine in DMF for 2 x 20 minutes with gentle agitation.[8]

    • Collect the filtrate, which contains the protected linear peptide.

    • Wash the resin with additional DMF (2x) and combine the filtrates.

    • Evaporate the DMF under reduced pressure.

  • Purification of Protected Linear Peptide:

    • The crude protected peptide can be purified by precipitation from cold diethyl ether or by flash chromatography.

  • Solution-Phase Cyclization:

    • Dissolve the purified protected linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add a coupling reagent (e.g., HATU, HBTU, or DPPA) and a base (e.g., DIEA or collidine).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.

  • Final Deprotection:

    • Once cyclization is complete, evaporate the solvent.

    • Subject the protected cyclic peptide to strong acidolysis (e.g., HF with appropriate scavengers) to remove the side-chain protecting groups.[8]

  • Purification and Characterization:

    • Purify the crude cyclic peptide by preparative RP-HPLC.

    • Characterize the final product by mass spectrometry and HPLC.

Protocol 2: On-Resin Side-Chain Modification using Asp(OFm) or Glu(OFm)

This protocol describes the synthesis of a branched peptide by incorporating an amino acid with an OFm-protected side chain.

Step-by-Step Methodology:

  • Peptide Assembly (Boc-SPPS):

    • Assemble the linear peptide sequence up to the point of branching using standard Boc-SPPS as described in Protocol 1, Step 2.

    • Incorporate the Boc-Asp(OFm)-OH or Boc-Glu(OFm)-OH at the desired position.

  • Selective Side-Chain Deprotection:

    • After coupling the Asp(OFm) or Glu(OFm) residue and the subsequent amino acid, ensure the Nα-terminus is Boc-protected.

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 2 x 20 minutes to selectively cleave the OFm ester from the side chain.[8]

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Branching/Modification:

    • The newly exposed side-chain carboxyl group can now be coupled with another amino acid, a peptide fragment, or a labeling molecule using standard coupling procedures.

  • Continuation of Synthesis and Final Cleavage:

    • Continue the synthesis of the main peptide chain and the branch as required.

    • Once the entire assembly is complete, cleave the peptide from the resin and remove all remaining protecting groups using strong acid (e.g., HF or TFMSA).[8]

    • Purify and characterize the final branched peptide.

Troubleshooting and Key Considerations

  • Incomplete OFm Cleavage: If monitoring shows incomplete cleavage of the OFm group, extend the piperidine treatment time or use fresh piperidine solution.

  • Side Reactions during Boc Deprotection: While the OFm group is generally stable to TFA, prolonged or repeated exposure in very long syntheses could potentially lead to minor cleavage. It is crucial to adhere to the recommended deprotection times.

  • Racemization during Cyclization: To minimize racemization during solution-phase cyclization, consider using coupling reagents known to suppress this side reaction (e.g., HATU) and perform the reaction at a low temperature. Activating a C-terminal Glycine or Proline is also known to reduce racemization.[1]

  • Diketopiperazine Formation: During the assembly of the first two amino acids on the resin, the base-catalyzed cleavage of the OFm linker could potentially lead to diketopiperazine formation and premature cleavage. This is a known side reaction in SPPS, particularly with Fmoc chemistry.[9] Using dipeptides for the first coupling can mitigate this issue.

Conclusion

The incorporation of the Gly-OFm moiety into Boc-SPPS provides a robust and reliable method for introducing a third dimension of orthogonality, which is indispensable for the synthesis of complex, non-linear peptides. The base-lability of the OFm ester is fully compatible with the acid-labile nature of the Boc/Bzl protection scheme, allowing for selective deprotection and modification with high precision. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical steps to successfully implement this powerful strategy in their peptide synthesis endeavors.

References

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. 12. Hydrogenolysis of the 9-fluorenylmethyloxycarbonyl group. The Journal of Organic Chemistry, 44(20), 3596–3598. [Link]

  • Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Atherton, E., & Sheppard, R. C. (2001). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Luxembourg Bio Technologies Ltd. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(8), 1946-1957. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Futaki, S., et al. (2005). Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. The Journal of organic chemistry, 70(4), 1465-1471. [Link]

  • Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., et al. (2013). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Molecules, 18(9), 11295-11311. [Link]

  • Peptide Chemistry. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10. [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Reig, F., et al. (1995). Synthesis and cation-binding properties of a bicyclic peptide containing glycine and lysine residues. Journal of the American Chemical Society, 117(2), 591-597. [Link]

  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]

  • Sjölin, P., & Kihlberg, J. (2012). Synthetic glycopeptides and glycoproteins with applications in biological research. Beilstein journal of organic chemistry, 8, 840-855. [Link]

  • Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers. [Link]

  • Al-Obeidi, F., et al. (2003). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. The Journal of organic chemistry, 68(23), 8842-8845. [Link]

  • Royal Society of Chemistry. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. Chemical Science, 7(9), 5674-5685. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biomedical applications of glycopolymers. PubMed. [Link]

Sources

Application Note: Deprotection Conditions for 9-Fluorenylmethyl (OFm) Esters in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptide architectures—such as cyclic peptides, branched networks, and targeted protein degraders—requires precise control over the reactivity of amino acid side chains. The 9-fluorenylmethyl (OFm) ester is a highly specialized, base-labile protecting group utilized primarily for the temporary masking of carboxylic acid side chains (e.g., Aspartic acid, Glutamic acid) or the C-terminus 1.

By providing true orthogonality against acid-labile groups (like Boc or tBu) and palladium-labile groups (like Alloc), the OFm ester enables multi-dimensional solid-phase peptide synthesis (SPPS) 2. This guide details the mechanistic causality of OFm deprotection, evaluates optimized reagent conditions, addresses the critical challenge of aspartimide formation, and provides self-validating experimental protocols for drug development professionals.

Mechanistic Principles of OFm Orthogonality

The utility of the OFm group is grounded in its differential stability. In a standard Boc-based SPPS strategy, the N-terminal Boc group is removed iteratively using strong acids (e.g., Trifluoroacetic acid, TFA). The OFm ester remains completely stable under these highly acidic conditions 3.

Conversely, the OFm group is highly susceptible to basic conditions. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position highly acidic. When exposed to a mild base, this proton is abstracted, triggering a β -elimination mechanism 4. This reaction releases the free carboxylic acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. To prevent DBF from re-alkylating the peptide chain, the deprotection reagent must act as both a base (to initiate elimination) and a nucleophile (to scavenge DBF) 5.

Orthogonal_SPPS A Resin-Bound Peptide (Boc-N-term, OFm-Side Chain) B Acid Cleavage (TFA) Removes Boc A->B Step 1: N-term Deprotection C Chain Elongation (Standard Coupling) B->C Step 2: Add Amino Acid D Base Cleavage (Piperidine/DPA) Removes OFm C->D Step 3: Selective Side-Chain Deprotection E On-Resin Modification (e.g., Cyclization) D->E Step 4: Orthogonal Chemistry

Caption: Orthogonal Boc/OFm solid-phase peptide synthesis workflow.

Optimizing Deprotection Conditions

The choice of base dictates the efficiency of OFm removal and the suppression of side reactions. While 20% piperidine in DMF is the historical gold standard, advanced sequences require tailored basicity and steric profiles 6.

Table 1: Comparative Analysis of OFm Deprotection Reagents
Deprotection ReagentConcentration / SolventReaction TimeDBF Scavenging EfficiencyAspartimide RiskBest Application Profile
Piperidine 20% (v/v) in DMF2 × 10 minHighHighStandard, non-sensitive sequences.
Dipropylamine (DPA) 25% (v/v) in DMF2 × 15 minModerateLowSequences prone to aspartimide formation 7.
Piperazine / DBU 5% (w/v) / 2% (v/v) in DMF2 × 5 minHighModerateHighly aggregated or difficult sequences.
Piperidine + HOBt 20% + 0.1 M in DMF2 × 15 minHighLowAsp-Gly or Asp-Ser specific motifs 1.

The Aspartimide Challenge and Mitigation Strategy

The most critical side reaction encountered during OFm deprotection is the formation of a cyclic aspartimide intermediate. When an Asp residue is protected by an OFm ester, the basic conditions used for cleavage can cause the deprotonated backbone amide nitrogen of the adjacent amino acid (the i+1 residue) to nucleophilically attack the β -carbonyl of the Asp side chain 1.

This intramolecular cyclization results in an unstable imide ring that rapidly hydrolyzes into a mixture of α

  • and β -peptides, accompanied by significant racemization. Sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are notoriously susceptible due to the lack of steric hindrance at the i+1 residue.

Causality of Mitigation:

  • Dipropylamine (DPA): Substituting piperidine with 25% DPA drastically reduces aspartimide formation. DPA's increased steric bulk and distinct pKa​ profile slow down the rate of backbone deprotonation relative to the β -elimination of the OFm group 7.

  • Acidic Modifiers (HOBt): Adding 0.1 M Hydroxybenzotriazole (HOBt) to the piperidine solution acts as a mild proton donor, keeping the backbone amide nitrogen protonated and thereby quenching its nucleophilicity without preventing the cleavage of the highly base-labile OFm ester 1.

Aspartimide_Mechanism A Peptidyl-Asp(OFm)-Xaa B Standard Base Treatment (e.g., Piperidine) A->B F Alternative Bases (DPA, HOBt) A->F Optimized Protocol C Aspartimide Intermediate B->C Side Reaction D Hydrolysis / Nucleophilic Attack C->D E α- and β-Peptide Mixtures (Degradation) D->E G Clean OFm Deprotection F->G Suppresses Aspartimide

Caption: Aspartimide formation mechanism and suppression during OFm deprotection.

Applications in Complex Architectures

The selective unmasking of OFm esters is heavily utilized in the synthesis of homodetic cyclic peptides 8. By incorporating an N-terminal Boc-protected amino acid and a C-terminal (or side-chain) OFm-protected residue, researchers can synthesize the linear sequence, selectively remove the OFm group with piperidine, remove the Boc group with TFA, and subsequently induce on-resin head-to-tail cyclization using coupling reagents like PyBOP or HATU.

Self-Validating Experimental Protocols

Because OFm removal unmasks a carboxylic acid rather than a primary amine, the standard Kaiser test cannot be used to monitor deprotection. Instead, these protocols integrate UV-Vis monitoring of the DBF adduct and HPLC-MS micro-cleavage to create a self-validating system.

Protocol A: Aspartimide-Suppressed OFm Deprotection (Using DPA)

Recommended for sequences containing Asp(OFm)-Gly or Asp(OFm)-Ser motifs.

Materials:

  • Dipropylamine (DPA, high purity)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Resin-bound peptide containing OFm ester(s)

Step-by-Step Methodology:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in 5 mL of DMF for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Reagent Formulation: Prepare a fresh solution of 25% (v/v) DPA in DMF.

  • First Deprotection: Add 4 mL of the 25% DPA solution to the resin. Agitate gently at room temperature ( 25∘C ) for 15 minutes.

  • Drain and Collect: Drain the reaction mixture into a collection tube. Do not discard; this contains the DBF-DPA adduct required for UV validation.

  • Second Deprotection: Add a fresh 4 mL aliquot of 25% DPA to the resin and agitate for an additional 15 minutes. Drain and pool with the first collection.

  • Washing: Wash the resin rigorously to remove all traces of base and DBF:

    • DMF (5 × 1 min)

    • Dichloromethane (DCM) (3 × 1 min)

    • DMF (3 × 1 min)

Protocol B: UV-Vis Validation of OFm Removal

The DBF-amine adduct exhibits a strong, distinct UV absorbance at 301 nm . Quantifying this absorbance provides real-time validation of OFm cleavage.

  • Dilution: Take a 100 μL aliquot of the pooled deprotection flow-through from Protocol A and dilute it to 10 mL with DMF.

  • Blanking: Blank the UV-Vis spectrophotometer using a matched solution of 25% DPA in DMF (diluted identically).

  • Measurement: Measure the absorbance at 301 nm.

  • Calculation: Calculate the experimental yield of OFm removal using the Beer-Lambert law ( A=ϵ⋅c⋅l ), where the molar extinction coefficient ( ϵ ) for the DBF adduct at 301 nm is approximately 7800M−1cm−1 . Compare the calculated moles of DBF released against the theoretical loading of the resin.

Protocol C: Micro-Cleavage and HPLC-MS Verification

To ensure no aspartimide side-products have formed, a micro-cleavage must be performed prior to downstream cyclization 6.

  • Sampling: Transfer approximately 5 mg of the dried, deprotected resin to a microcentrifuge tube.

  • Cleavage: Add 100 μL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) and incubate for 1 hour at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in 1 mL of cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and decant the ether.

  • Analysis: Dissolve the pellet in 100 μL of 50% Acetonitrile/Water (0.1% TFA) and inject onto an LC-MS system.

  • Validation Criteria: The desired mass should correspond to the peptide lacking the OFm group (-178 Da). The presence of a mass corresponding to −18Da from the expected product indicates water loss, confirming the formation of the aspartimide ring. If aspartimide is detected, switch to the Piperidine + HOBt protocol.

References

  • [7] National Institutes of Health (PMC). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • [8] Thieme-Connect. Synthesis of Homodetic Cyclic Peptides on Solid Support. Available at: [Link]

  • [5] MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • [6] MDPI. Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Available at: [Link]

Sources

Application Note: Activation and Coupling Strategies for H-Gly-OFm Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of H-Gly-OFm

In the architecture of complex peptides, H-Gly-OFm hydrochloride (Glycine 9-fluorenylmethyl ester hydrochloride) serves as a highly specialized C-terminal building block. The fluorenylmethyl (Fm) ester provides orthogonal protection that is highly stable to the acidic conditions used for Boc or tBu removal (e.g., Trifluoroacetic acid), yet it can be selectively cleaved under mild basic conditions using secondary amines like 20% piperidine in DMF[1].

This orthogonal chemoselectivity makes H-Gly-OFm indispensable for synthesizing head-to-tail cyclic peptides, forming side-chain-to-C-terminus lactam bridges[2], and executing N-to-C directed (inverse) solid-phase peptide synthesis (ISPPS)[3].

Mechanistic Causality: The "Base Dilemma"

Because H-Gly-OFm is supplied as a stable hydrochloride salt, a base is strictly required to neutralize the salt and liberate the free amine to act as a nucleophile[4]. However, this presents a kinetic and thermodynamic challenge: the Fm ester is inherently base-labile .

If an unhindered or overly strong base is used, or if the coupling reaction proceeds too slowly, the base will prematurely cleave the Fm ester via an E1cB elimination mechanism (deprotonation at the fluorenyl 9-position followed by ester elimination)[5]. Therefore, successful coupling dictates two absolute mechanistic requirements:

  • Sterically Hindered Bases : Non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP/collidine) or N,N-diisopropylethylamine (DIPEA) must be used. TMP is uniquely favored because its lower pKa prevents it from abstracting the fluorenyl proton, whereas DIPEA must be used with strict stoichiometric control[1].

  • Hyper-Reactive Coupling Agents : The amide bond formation must outpace any background ester hydrolysis. Uronium/aminium salts (HATU) or phosphonium salts (BOP/PyBOP) are required to drive the reaction to completion in minutes[4].

Chemoselective Workflow Diagram

G cluster_0 Coupling Phase (Base-Sensitive) cluster_1 Deprotection Phase (Orthogonal) A N-Protected Amino Acid (e.g., Boc-AA-OH) C HATU + TMP (Fast Activation & Mild Neutralization) A->C B H-Gly-OFm·HCl (Nucleophile Salt) B->C D Boc-AA-Gly-OFm (Intact Fm Ester) C->D Rapid Amide Bond Formation (< 1 hour) E 20% Piperidine in DMF (Strong Secondary Amine) D->E Orthogonal Cleavage F Boc-AA-Gly-OH (Free C-Terminus) E->F Fm Elimination

Workflow showing chemoselective coupling and orthogonal cleavage of the Fm ester.

Quantitative Reagent Selection Matrices

To design a self-validating protocol, the selection of the base and coupling reagent must be paired correctly. The tables below summarize the physicochemical parameters that dictate these choices.

Table 1: Base Selection for H-Gly-OFm Neutralization
BasepKa (in H₂O)Steric HindranceRisk of Fm CleavageRecommended Use Case
TMP (Collidine) 7.4Very HighVery LowPrimary choice for HATU couplings[1].
NMM 7.3ModerateLowEDC/HOBt solution-phase couplings.
DIPEA (DIEA) 10.5HighModerateBOP/PyBOP couplings (strict stoichiometry)[4].
Piperidine 11.2Low100% (Cleavage)DO NOT USE during coupling phase.
Table 2: Coupling Reagent Systems
Reagent SystemActivation SpeedEpimerization RiskByproduct RemovalProtocol Type
HATU / TMP < 15 minsVery LowChromatography / WashInverse SPPS / Hindered AA[3].
PyBOP / DIPEA 15 - 30 minsLowChromatographyComplex Fragment Condensation.
EDC·HCl / HOBt 1 - 2 hoursModerateAqueous ExtractionLarge-Scale Solution Phase.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/TMP

Target Audience: Researchers performing Inverse SPPS or coupling sterically hindered amino acids where minimizing base exposure is critical.

Causality & Validation: TMP is utilized because its low basicity neutralizes the HCl salt of H-Gly-OFm without triggering the E1cB cleavage of the Fm ester[1]. HATU ensures the coupling is complete before any background degradation can occur. The protocol is self-validating via the ninhydrin test, which confirms the complete consumption of the free amine.

Materials:

  • N-Protected Amino Acid (e.g., Boc-AA-OH): 1.0 eq

  • H-Gly-OFm·HCl: 1.1 eq

  • HATU: 1.0 eq

  • TMP (2,4,6-Trimethylpyridine): 3.0 eq (1 eq for HCl neutralization, 1 eq for HOAt neutralization, 1 eq for carboxylic acid proton).

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve Boc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add TMP (2.0 eq) to the solution and stir for 2 minutes to form the active OAt-ester.

  • Nucleophile Introduction: In a separate vial, suspend H-Gly-OFm·HCl (1.1 eq) in a minimal amount of DMF and add TMP (1.0 eq) to liberate the free amine.

  • Coupling: Transfer the neutralized H-Gly-OFm solution to the activated acid mixture. Stir vigorously at room temperature.

  • Validation: Monitor the reaction via TLC (ninhydrin stain). The reaction is typically complete within 15–30 minutes.

  • Workup: If performed in solution, dilute with Ethyl Acetate and wash sequentially with 5% aqueous Citric Acid (to remove TMP and unreacted amine) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Solution-Phase Condensation using EDC/HOBt/NMM

Target Audience: Process chemists requiring scalable, chromatography-free isolation of the protected dipeptide.

Causality & Validation: While slower than HATU, EDC·HCl is highly economical. The byproduct (a urea derivative) is entirely water-soluble. By using NMM (a mild base), the Fm ester remains intact during the 1-2 hour coupling window. The sequential aqueous washes chemically validate the product's purity by systematically stripping away unreacted acids and bases.

Materials:

  • N-Protected Amino Acid: 1.0 eq

  • H-Gly-OFm·HCl: 1.05 eq

  • EDC·HCl: 1.2 eq

  • HOBt (hydrate): 1.2 eq

  • NMM (N-Methylmorpholine): 2.5 eq

  • Dichloromethane (DCM) or DCM/DMF (4:1)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the N-Protected Amino Acid (1.0 eq) and HOBt (1.2 eq) in DCM. Cool the mixture to 0°C in an ice bath.

  • Carbodiimide Addition: Add EDC·HCl (1.2 eq) to the chilled solution. Stir for 15 minutes to generate the OBt-ester.

  • Coupling: Add H-Gly-OFm·HCl (1.05 eq) directly to the flask, immediately followed by the dropwise addition of NMM (2.5 eq).

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 1M KHSO₄ (3x) to extract unreacted NMM, EDC urea, and trace H-Gly-OFm.

    • Wash with saturated aqueous NaHCO₃ (3x) to extract unreacted carboxylic acid and HOBt.

    • Wash with brine, dry over MgSO₄, and evaporate the solvent to yield the highly pure Boc-AA-Gly-OFm product.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aspartimide Formation During OFm Ester Deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to orthogonal protecting group strategies in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyl (OFm) ester is a highly valuable, base-labile protecting group for the side chains of Aspartic acid (Asp) and Glutamic acid (Glu). However, the basic conditions required for its removal notoriously trigger aspartimide formation—a sequence-dependent side reaction that can severely compromise peptide yield and purity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent this issue and ensure the integrity of your synthetic workflows.

Q1: Mechanistically, why does OFm deprotection trigger aspartimide formation, and why is it sequence-dependent?

Answer: Aspartimide formation is a base-catalyzed intramolecular side reaction. The basic conditions (typically 20% piperidine in DMF) required to cleave the OFm ester via β-elimination simultaneously deprotonate the backbone amide nitrogen of the adjacent C-terminal amino acid 1. This deprotonated nitrogen becomes a strong nucleophile and attacks the β-carbonyl of the Asp side chain. Because the OFm group acts as an excellent leaving group during this attack, the reaction rapidly forms a five-membered succinimide (aspartimide) ring 2.

This reaction is highly sequence-dependent due to steric hindrance. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are hyper-susceptible because the adjacent residues lack bulky side chains, offering minimal steric shielding against the nucleophilic attack [[3]](). Once formed, the aspartimide ring is prone to base-catalyzed epimerization and can be opened by water or piperidine, leading to a complex mixture of α-peptides, β-peptides, and piperidide adducts that are notoriously difficult to separate via HPLC [[4]]().

Mechanism A Asp(OFm)-Xaa Peptide (Intact Ester) B Piperidine (Base) Deprotonates Amide Nitrogen A->B C Nucleophilic Attack on Asp β-Carbonyl B->C D Loss of 9-Fluorenylmethanol (OFm Cleavage) C->D Leaving Group E Aspartimide Intermediate (5-Membered Ring) C->E Cyclization F Base/H2O Ring Opening E->F G α-Peptide, β-Peptide, & Piperidide Adducts F->G Racemization/Adducts

Mechanistic pathway of base-catalyzed aspartimide formation during OFm ester deprotection.

Q2: What is the most effective chemical strategy to suppress aspartimide formation while ensuring complete OFm removal?

Answer: The most effective and scalable intervention is the addition of mildly acidic modifiers to your basic deprotection cocktail. By introducing an organic acid such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (hydroxybenzotriazole), you create a thermodynamic buffering system 5.

Causality: These acids lower the effective pH of the microenvironment just enough to keep the backbone amide nitrogen protonated, thereby neutralizing its nucleophilicity. Crucially, this slight drop in basicity does not prevent the piperidine from executing the β-elimination required to remove the OFm group 4. Oxyma Pure is particularly favored over HOBt due to its superior suppression rates and better solubility profiles.

Table 1: Impact of Acidic Modifiers on Aspartimide Formation Rates (Per Deprotection Cycle)

Deprotection CocktailAdditiveAspartimide Formation RateEfficacy / Notes
20% Piperidine in DMFNoneHigh (>2.0%)Not recommended for susceptible Asp-Gly motifs.
20% Piperidine in DMF0.1 M HOBtModerate (~1.0%)Standard historical modifier; less effective than Oxyma.
20% Piperidine in DMF0.1 M Oxyma PureLow (0.67%)Optimal balance of purity and side-reaction suppression.
20% Piperidine in DMF1.0 M Oxyma PureVery Low (0.46%)Highly effective, but may introduce minor background impurities.
Q3: What is the validated, step-by-step protocol for OFm deprotection using acidic modifiers?

Answer: To ensure both complete OFm removal and maximum aspartimide suppression, follow this self-validating methodology.

Protocol: Optimized OFm Deprotection

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M Oxyma Pure in anhydrous DMF. (Note: This cocktail must be prepared fresh daily, as Oxyma can slowly degrade in strong bases).

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 15 minutes to ensure uniform reagent penetration into the polymer matrix.

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate gently at room temperature for 2 cycles of 10 minutes each.

    • Causality: Two shorter cycles are kinetically superior to one long cycle; replenishing the reagent drives the equilibrium of OFm removal forward while minimizing the continuous basic exposure time that favors aspartimide formation.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, cleaved fluorenylmethanol, and Oxyma.

  • Self-Validation (LC-MS): Cleave a 1–2 mg micro-aliquot of the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 1 hour. Precipitate the peptide in cold ether, centrifuge, and analyze the pellet via LC-MS.

    • Diagnostic Mass Shifts: Look for the desired mass [M]. If aspartimide has formed, you will observe a distinct peak at [M - 18 Da] (loss of H 2​ O from cyclization). If piperidine has opened the ring, you will see a peak at [M + 67 Da] (piperidide adduct) [[4]]().

Q4: I am synthesizing a highly susceptible cyclic peptide with an Asp-Gly motif. Even with Oxyma Pure, I observe aspartimide byproducts during OFm cleavage. What are the advanced troubleshooting steps?

Answer: If thermodynamic buffering via acidic modifiers fails for hyper-susceptible sequences, you must pivot to structural or kinetic interventions 1.

  • Backbone Protection (Structural): The most definitive solution is to use a backbone-protecting group, such as an Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) during the initial synthesis. By physically replacing the nucleophilic amide proton with a bulky protecting group, aspartimide formation becomes sterically and electronically impossible 1.

  • Alternative Bases (Kinetic): If backbone protection is not viable, replace piperidine with a weaker base, such as 5% piperazine in DMF containing 0.1 M Oxyma Pure. Piperazine reduces the kinetic rate of aspartimide formation. However, because it is a weaker base, you must carefully monitor the OFm cleavage via LC-MS, as it may require extended reaction times.

Troubleshooting Start Aspartimide Detected via LC-MS (-18 Da / +67 Da)? CheckSeq Identify Sequence (e.g., Asp-Gly, Asp-Asn) Start->CheckSeq AddAcid Modify Base: 20% Piperidine + 0.1M Oxyma CheckSeq->AddAcid CheckPurity Re-evaluate Cleavage (LC-MS Validation) AddAcid->CheckPurity Success Proceed to Next Synthesis Step CheckPurity->Success Purity > 95% Fail Aspartimide Still Present? CheckPurity->Fail Purity < 95% Backbone Implement Dmb/Hmb Backbone Protection Fail->Backbone Severe Cases

Troubleshooting decision tree for mitigating aspartimide formation in susceptible sequences.

References
  • Source: peptide.
  • Source: nih.
  • Novabiochem® Innovations 1.
  • Source: benchchem.
  • Source: uwec.

Sources

Technical Support Center: Optimizing Piperidine Concentration for Gly-OFm Removal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting the deprotection of the 9-fluorenylmethyl ester (OFm) protecting group—specifically on Glycine residues (Gly-OFm).

While OFm is highly valued for its orthogonality to acid-labile groups (like Boc), its removal requires precise basic conditions. Improper optimization of the secondary amine base (typically piperidine) can lead to incomplete cleavage, premature peptide truncation, or severe side reactions such as aspartimide and diketopiperazine (DKP) formation.

Mechanistic Deep-Dive: The Causality of OFm Deprotection

To optimize your protocol, you must first understand the chemical causality governing OFm removal. The OFm group protects the C-terminus or side-chain carboxyl groups and is cleaved via an E1cB (Elimination Unimolecular conjugate Base) mechanism[1].

Piperidine serves a dual, self-validating role in this system:

  • As a Base: It abstracts the highly acidic C9 proton from the fluorenyl ring, generating a carbanion intermediate that undergoes β-elimination to release the free glycine carboxylate[2].

  • As a Nucleophile: The elimination generates dibenzofulvene (DBF), a highly reactive electrophile. Piperidine immediately attacks DBF to form a stable DBF-piperidine adduct, preventing the DBF from re-alkylating the peptide chain[3].

E1cB_Mechanism A Gly-OFm Ester C Carbanion Intermediate A->C Proton Abstraction (C9) B Piperidine (Base) B->C Acts as Base F DBF-Piperidine Adduct B->F Acts as Nucleophile D Free Glycine Carboxyl C->D β-Elimination E Dibenzofulvene (DBF) C->E β-Elimination E->F Scavenging by Piperidine

E1cB mechanism of Gly-OFm deprotection and DBF scavenging by piperidine.

Troubleshooting FAQs

Q: Why is 20% piperidine in DMF the industry standard, and when should I deviate from it for Gly-OFm? A: A 20% (v/v) concentration of piperidine in N,N-dimethylformamide (DMF) provides a massive molar excess of base. This ensures that the rate-limiting step (proton abstraction) occurs rapidly and that DBF is scavenged instantaneously[3]. However, you must deviate from this standard when your sequence contains high conformational flexibility (like Glycine) adjacent to susceptible residues (like Aspartate). Prolonged exposure to 20% piperidine in Asp-Gly sequences drives base-catalyzed cyclization, resulting in massive aspartimide byproduct formation[1].

Q: I am observing significant Diketopiperazine (DKP) formation during Gly-OFm cleavage. How does concentration optimization solve this? A: DKP formation occurs when the free N-terminal amine nucleophilically attacks the adjacent carbonyl group, cleaving the peptide from the resin. Glycine and Proline are notorious for facilitating the required cis-peptide bond geometry for this cyclization. Lowering piperidine concentration to 5% reduces the basicity but dangerously slows down the cleavage kinetics, leaving the peptide vulnerable to DKP formation over a longer period[4]. The Solution: Replace 20% piperidine with a synergistic cocktail of 5% piperazine and 2% DBU in DMF or NMP. DBU (a strong, non-nucleophilic base) accelerates the E1cB elimination (half-life ~7-12 seconds), while piperazine acts as an efficient DBF scavenger. This rapid kinetic profile minimizes the time the peptide spends in a vulnerable state, effectively suppressing DKP[5],[4].

Q: How do I know if steric hindrance is causing incomplete Gly-OFm removal? A: In highly aggregated or sterically hindered cyclic peptide precursors, 20% piperidine may fail to penetrate the resin matrix efficiently[6]. If you observe incomplete cleavage, do not simply increase the piperidine concentration (which increases toxicity and side reactions). Instead, switch to a more polar solvent system (e.g., NMP with 0.1 M HOBt) or utilize microwave-assisted deprotection to disrupt inter-chain hydrogen bonding[3].

Diagnostic & Optimization Workflow

Use the following logical matrix to diagnose your specific Gly-OFm cleavage issue and select the appropriate optimized condition.

Optimization_Workflow Start Evaluate Gly-OFm Cleavage Issue1 Incomplete Cleavage (Low UV Absorbance) Start->Issue1 Issue2 Aspartimide / DKP Side Reactions Start->Issue2 Sol1 Use 2% DBU + 5% Piperazine or Microwave Heating Issue1->Sol1 Overcome Steric Hindrance Sol2 Reduce Base Exposure: 5% Piperazine + 0.1M HOBt Issue2->Sol2 Minimize Base Exposure Val Validate via UV Monitoring (301 nm) Sol1->Val Sol2->Val

Logical workflow for troubleshooting and optimizing Gly-OFm deprotection.

Quantitative Comparison of Base Cocktails
Base CocktailSolventRelative Cleavage Half-Life ( t1/2​ )DBF ScavengingDKP / Aspartimide Risk
20% Piperidine (Standard)DMF~6–8 secExcellentHigh (for Gly/Asp sequences)
5% Piperazine + 2% DBU DMF / NMP~7–12 secGoodLow
10% Piperazine EtOH:NMP~21 secModerateLow
5% Piperidine DMF>50 secPoorModerate to High

(Data synthesized from kinetic studies on base-induced cleavage[5],[4])

Self-Validating Experimental Protocol: Optimized Gly-OFm Cleavage

To ensure scientific integrity, your deprotection protocol must be self-validating. Because the cleavage of OFm releases DBF, which forms an adduct with the secondary amine, you can quantify the exact efficiency of the deprotection by measuring the UV absorbance of the effluent at 301 nm[2],[7].

Materials Required:

  • Peptide-resin containing Gly-OFm

  • Optimized Deprotection Cocktail: 5% Piperazine (w/v) + 2% DBU (v/v) in NMP

  • Wash Solvents: NMP, Dichloromethane (DCM)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Transfer 0.1 mmol of the Gly-OFm containing peptide-resin into a fritted reaction vessel.

    • Swell the resin in 5 mL of DCM for 15 minutes, drain, and then swell in 5 mL of NMP for 15 minutes. Drain completely. Causality: Proper swelling exposes the internal polymer matrix, preventing localized concentration gradients that cause incomplete deprotection.

  • First Deprotection Treatment (Kinetic Burst):

    • Add 3 mL of the optimized cocktail (5% Piperazine + 2% DBU in NMP) to the resin.

    • Agitate gently for 3 minutes at room temperature.

    • Drain the deprotection solution into a collection flask. This first wash removes the bulk of the OFm groups.

  • Second Deprotection Treatment (Completion & Scavenging):

    • Add a fresh 3 mL aliquot of the deprotection cocktail.

    • Agitate for an additional 7 minutes.

    • Drain the solution into the same collection flask.

  • Self-Validation via UV Monitoring:

    • Dilute a 100 µL aliquot of the combined deprotection effluent in 3 mL of NMP.

    • Measure the UV absorbance at 301 nm ( ϵ301nm​≈7800 M−1cm−1 )[7].

    • Validation Logic: Calculate the total moles of DBF-adduct released. If the calculated yield matches the theoretical loading of the Gly-OFm residue on your resin, the deprotection is 100% complete. If it is lower, repeat Step 3.

  • Quenching and Washing:

    • Wash the resin rigorously to remove all traces of base, which could cause piperidyl amide byproducts during subsequent cyclization steps[6].

    • Wash sequence: NMP (5 × 3 mL), DCM (5 × 3 mL), and a final wash with 0.4% concentrated aqueous HCl in DMF (if transitioning to an acidic coupling environment) to neutralize residual DBU/piperazine.

References

  • Luna, O., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" MDPI (Molecules). Available at: [Link]

  • Kumar, A., et al. "Kinetics of Fmoc deprotection..." RSC Advances. Available at: [Link]

  • Li, Y., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Carrasco, M. R., et al. "4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): A New Chromophoric Reagent for Quantitative Monitoring of Solid-Phase Aldehydes." ACS Publications. Available at: [Link]

  • Kates, S. A., et al. "Synthesis of Homodetic Cyclic Peptides on Solid Support." Thieme-Connect. Available at: [Link]

Sources

Peptide Synthesis Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals dealing with severe truncation side reactions during Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

This guide specifically addresses the mechanistic causes and field-proven solutions for minimizing 2,5-Diketopiperazine (DKP) formation when working with Glycine 9-fluorenylmethyl ester (both as a C-terminal -OFm ester and as the Fmoc-Gly-OH building block esterified to a resin).

🔬 Knowledge Base: The Mechanism of DKP Truncation

Before troubleshooting, it is critical to understand the causality of the failure. DKP formation is an irreversible, base-catalyzed intramolecular aminolysis reaction. It predominantly occurs at the dipeptide stage of synthesis.

When the N-terminal protecting group (Fmoc) of the second amino acid is removed, the newly liberated, highly nucleophilic primary amine can attack the C-terminal ester carbonyl of the first amino acid (e.g., a Glycine 9-fluorenylmethyl ester or a Glycine-resin linkage). This attack cleaves the ester bond, releasing a thermodynamically stable six-membered cyclic dipeptide (DKP) and permanently terminating the growing peptide chain .

Mechanism N1 Fmoc-Xaa-Gly-OFm (Protected Dipeptide Ester) N2 Base Addition (e.g., Piperidine) N1->N2 Deprotection N3 H-Xaa-Gly-OFm (Free N-Terminal Amine) N2->N3 Fmoc Removal N4 Intramolecular Nucleophilic Attack (cis-conformation) N3->N4 Amine attacks Ester N5 Tetrahedral Intermediate N4->N5 N6 Diketopiperazine (DKP) + Cleaved 9-Fluorenylmethanol N5->N6 Ester Cleavage

Fig 1: Base-catalyzed intramolecular aminolysis leading to DKP formation in Glycine esters.

🛠️ Troubleshooting & FAQs

Q1: Why is Glycine specifically so vulnerable to DKP formation?

A: The rate of DKP formation is heavily dependent on the steric hindrance of the amino acid side chains and their propensity to adopt a cis-amide conformation . Glycine lacks a β -carbon (its side chain is merely a hydrogen atom). This absence of steric bulk provides unparalleled backbone flexibility, dramatically lowering the activation energy required for the peptide bond to undergo trans-to-cis isomerization. Once in the cis conformation, the N-terminal amine is brought into optimal spatial proximity to the C-terminal ester, accelerating the intramolecular attack .

Q2: Why does the 9-fluorenylmethyl ester (-OFm) exacerbate this side reaction?

A: The 9-fluorenylmethyl ester is exceptionally base-labile. In standard Fmoc chemistry, 20% piperidine is used to remove the N-terminal Fmoc group. Because the -OFm ester is cleaved under the exact same basic conditions, a kinetic race begins the moment piperidine is introduced. If the N-terminal Fmoc is removed slightly faster than the C-terminal -OFm ester is hydrolyzed, the resulting free amine will immediately attack the highly reactive, intact -OFm ester, forming DKP.

Q3: How can I detect if DKP formation has ruined my synthesis?

A: DKP formation is a "silent killer" because it removes the peptide from the resin (or cleaves the solution-phase ester) without obvious visual cues. You can validate its occurrence through two self-validating checks:

  • False-Negative Kaiser Test: After Fmoc deprotection of the dipeptide, a Kaiser test should be positive (blue) due to the free primary amine. If DKP has formed, the amine is consumed in the cyclic structure, yielding a false negative (yellow/colorless).

  • LC-MS Mass Shift: Perform a micro-cleavage. If DKP occurred, you will observe a mass loss equivalent to the dipeptide minus water: Mass Shift = -(Mass_Aa1 + Mass_Aa2 - 18.01 Da).

Q4: What is the most effective way to prevent DKP formation?

A: The most reliable method is to abandon standard 20% piperidine during the critical dipeptide deprotection step. Instead, utilize a highly optimized, kinetically driven deprotection cocktail: 2% DBU and 5% Piperazine in NMP . DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that strips the Fmoc group in seconds. The low concentration of piperazine acts strictly as a scavenger for the dibenzofulvene byproduct without providing the prolonged, highly nucleophilic basic environment that drives DKP cyclization.

📊 Data Center: Deprotection Reagent Efficacy

The following table synthesizes quantitative data comparing DKP formation rates across different deprotection strategies for a highly susceptible Fmoc-Xaa-Gly-Ester model.

Deprotection CocktailSolventExposure TimeDKP Formation (%)Mechanism of Action / Causality
20% Piperidine (Standard)DMF24 hours (Stress Test)~13.8%High nucleophilicity and basicity provide optimal conditions for prolonged intramolecular aminolysis.
5% Piperazine NMP24 hours (Stress Test)< 4.0%Lower nucleophilicity than piperidine reduces base-catalyzed ester cleavage, but slow Fmoc removal leaves the amine exposed.
2% DBU / 5% Piperazine NMP10 minutes (Operational)< 1.0% DBU provides ultra-fast Fmoc removal; low piperazine scavenges byproducts rapidly. Minimizes the kinetic window for cyclization.

Data derived and synthesized from optimized Fmoc-removal kinetic studies .

🧪 Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for the critical dipeptide elongation step. This protocol utilizes in-situ activation to ensure the free amine is trapped by the incoming amino acid before it can attack the C-terminal ester.

Protocol S1 Step 1: Resin Swelling (NMP, 10 min) S2 Step 2: Mild Deprotection (2% DBU / 5% Piperazine) S1->S2 S3 Step 3: Rapid Washing (NMP, 3x 1 min) S2->S3 S4 Step 4: In Situ Activation & Immediate Coupling S3->S4

Fig 2: Optimized workflow for minimizing DKP formation during Fmoc deprotection.

Step-by-Step Methodology: Optimized Dipeptide Elongation

Note: This protocol assumes you have a resin-bound or solution-phase Fmoc-Xaa-Gly-Ester.

  • Preparation & Swelling:

    • Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 10 minutes. Causality: NMP disrupts inter-chain hydrogen bonding more effectively than DMF, ensuring rapid reagent penetration and minimizing localized concentration spikes of unreacted base.

  • Pre-Activation of Incoming Amino Acid (Aa3):

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-Aa3-OH and 2.95 equivalents of HATU in NMP.

    • Add 6.0 equivalents of DIPEA. Allow to pre-activate for exactly 1 minute. Causality: Pre-activation ensures that the moment the dipeptide's free amine is generated, an overwhelming excess of highly reactive electrophile is ready to trap it, outcompeting the intramolecular DKP pathway.

  • Rapid Fmoc Deprotection:

    • Drain the swelling solvent. Immediately add a solution of 2% DBU and 5% Piperazine in NMP .

    • Agitate vigorously for exactly 3 minutes. Drain and repeat for another 3 minutes. Causality: DBU removes Fmoc almost instantaneously. Limiting exposure to 6 total minutes prevents the base from catalyzing the DKP cyclization.

  • Rapid Wash:

    • Wash the resin rapidly with NMP (3 × 1 minute). Do not use DCM at this stage, as it can shrink the resin and trap residual base.

  • Immediate Coupling:

    • Immediately add the pre-activated Fmoc-Aa3-OH solution to the resin.

    • Agitate for 30–45 minutes.

  • Self-Validation (QC Check):

    • Perform a Kaiser test. A negative result (colorless/yellow) indicates successful coupling.

    • Crucial Check: Cleave a 1 mg resin sample using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze via LC-MS to confirm the presence of the tripeptide mass and the absence of the truncated DKP mass.

📚 References

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10514–10521. Available at:[Link]

  • Zhang, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(48), 44026–44035. Available at:[Link]

  • Zhang, Z., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(28), 7684–7694. Available at:[Link]

Technical Support Center: Optimizing H-Gly-OFm Coupling Yields in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing challenges with H-Gly-OFm (Glycine 9-fluorenylmethyl ester) .

Unlike standard Fmoc-protected amino acids used in conventional C-to-N synthesis, H-Gly-OFm features a free N-terminus and a protected C-terminus. It is primarily deployed in "reverse" (N-to-C) SPPS , side-chain-to-side-chain cyclization, and dendrimer assembly. Because activating a resin-bound carboxylate to react with an incoming amine is sterically hindered and chemically unconventional, coupling yields often suffer. This guide provides field-proven, mechanistically grounded solutions to maximize your acylation efficiency.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my H-Gly-OFm coupling yields stalling below 50% at room temperature?

Causality & Solution: In standard SPPS, the incoming amino acid is activated in solution, allowing it to freely diffuse into the resin matrix. In N-to-C (reverse) synthesis, the resin-bound carboxylate must be activated. The polymer matrix severely restricts the conformational freedom of the activated ester, and the bulky fluorenylmethyl (-OFm) group on the incoming H-Gly-OFm creates massive steric hindrance. Research demonstrates that room-temperature acylation with bulky esters often fails to reach completion. Solution: Elevate the reaction temperature to 37°C–50°C. Thermal energy increases polymer swelling and molecular collision rates, driving the reaction to completion (often >95% within 4 hours).

Q2: I am using H-Gly-OFm·HCl. Could the hydrochloride salt be inhibiting the reaction?

Causality & Solution: Absolutely. H-Gly-OFm is commercially supplied as a hydrochloride (·HCl) or tosylate salt to prevent premature self-condensation. If the amine is not fully liberated, it cannot act as a nucleophile against the activated carboxylate. Solution: You must pre-neutralize the salt with a slight excess of a non-nucleophilic base—such as N,N-diisopropylethylamine (DIPEA)—prior to introducing it to the resin. Failure to neutralize the salt will result in near-zero coupling yields.

Q3: How do I prevent epimerization of the resin-bound C-terminal residue during activation?

Causality & Solution: Activating the C-terminus of a peptide makes it highly susceptible to oxazolone formation, which leads to rapid epimerization (racemization) upon base treatment. While Glycine itself is achiral, the resin-bound residue you are activating may not be. Solution: Avoid standalone carbodiimides (DIC/DCC). You must use highly efficient epimerization-suppressing additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure in combination with DIC. Alternatively, use uronium salts like HATU, which form highly reactive but configurationally stable active esters.

Q4: Can I use H-Gly-OFm to quantify resin-bound aldehydes via reductive amination?

Causality & Solution: It is highly discouraged. Attempts to use H-Gly-OFm·HCl as a chromophoric reagent to quantify resin-bound aldehydes via imine formation yield exceptionally poor results. Literature shows that even under near-forcing conditions (80°C, 10 equivalents), coupling maxes out at 48%[1]. Solution: Switch to specialized chromophoric reagents like FmPH (4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine), which react quantitatively with solid-phase aldehydes[1].

Part 2: Quantitative Data Comparison

To optimize your specific workflow, consult the table below summarizing the expected yields of H-Gly-OFm coupling under various activation systems.

Reagent SystemTempEquivalents (H-Gly-OFm)TimeExpected YieldMechanistic Notes
DIC / HOBt 25°C5 eq12 h< 50% Standard conditions; fails due to steric bulk and low reactivity.
BOP / DIPEA 25°C3 eq (Double Coupling)2.5 h × 280–90% Effective for side-chain attachment (e.g., onto Asp/Glu)[2][3].
HATU / DIPEA 25°C5 eq2 h~85% Fast activation, but poses a higher risk of epimerization if over-activated.
DIC / HOAt 37°C15 eq4 h> 95% Optimal for dendrimers/steric bulk. Heat overcomes kinetic barriers.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Because standard Kaiser tests (which detect free amines) are ineffective for monitoring N-to-C coupling (where the resin starts with a carboxylate), this protocol utilizes the UV-absorbance of the coupled -OFm group to definitively quantify your yield.

High-Yield N-to-C Coupling of H-Gly-OFm

Step 1: Resin Swelling & Preparation

  • Transfer 100 mg of resin bearing a free carboxylate (e.g., 0.5 mmol/g loading) into a fritted solid-phase reactor.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. Drain.

Step 2: Pre-Activation of the Carboxylate

  • In a separate vial, dissolve DIC (40 equivalents) and HOAt (20 equivalents) in a minimal volume of DMF.

  • Add the activation mixture to the resin and agitate for 15 minutes to form the active ester.

Step 3: Salt Neutralization

  • Weigh H-Gly-OFm·HCl (15 equivalents) into a secondary vial.

  • Dissolve in DMF and add DIPEA (16 equivalents) to liberate the free amine. Stir for 2 minutes.

Step 4: Elevated Temperature Coupling

  • Transfer the neutralized H-Gly-OFm solution to the resin reactor.

  • Seal the reactor and incubate at 37°C for 4 hours with gentle orbital shaking.

Step 5: Washing

  • Drain the reactor. Wash the resin sequentially to remove unreacted reagents: DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and DMF (5 × 1 min).

Step 6: Yield Quantification (Self-Validation)

  • Dry a 5.0 mg micro-aliquot of the coupled resin.

  • Treat the aliquot with 20% piperidine in DMF (2.0 mL) for 20 minutes to cleave the -OFm protecting group.

  • Collect the effluent and measure the UV absorbance at 301 nm . Calculate the concentration of the released dibenzofulvene adduct using its molar extinction coefficient ( ϵ≈7800 M−1cm−1 ). Compare this to the theoretical loading to determine your precise coupling yield.

Part 4: Workflow Visualization

The following logic diagram illustrates the critical decision points for optimizing N-to-C coupling workflows.

G Start Resin-Bound Carboxylate (Sterically Hindered) Activate Activate Carboxylate (DIC/HOAt or HATU) Start->Activate Step 1 Amine H-Gly-OFm·HCl Salt Neutralize Neutralize Salt (Add DIPEA) Amine->Neutralize Step 2 Couple Coupling Reaction (Combine Reagents) Neutralize->Couple Free Amine Activate->Couple Active Ester CheckTemp Temperature Control Couple->CheckTemp LowTemp 25°C (Room Temp) Yield: < 50% (Incomplete Acylation) CheckTemp->LowTemp Standard Protocol HighTemp 37°C - 50°C Yield: > 95% (Complete Acylation) CheckTemp->HighTemp Optimized Protocol

Optimization workflow for N-to-C coupling of H-Gly-OFm to resin-bound carboxylates.

Part 5: References

  • Title: 4-(9-Fluorenylmethyloxycarbonyl)phenylhydrazine (FmPH): A New Chromophoric Reagent for Quantitative Monitoring of Solid-Phase Aldehydes Source: ACS Publications (Journal of Combinatorial Chemistry) URL:

  • Title: Solid-Phase Synthesis - A Practical Guide (2000) Source: Scribd / Albericio L. URL:

  • Title: Synthesis of a dendron and dendrimer consisting of MALDI matrix like branching units Source: Tetrahedron Letters / ElectronicsAndBooks URL:

  • Title: Synthesis of Homodetic Cyclic Peptides on Solid Support Source: Thieme-Connect URL:

Sources

Technical Support Center: Troubleshooting Premature OFm Group Loss During Acidic Cleavage

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the 9-fluorenylmethyl (OFm) ester protecting group during the final, strongly acidic cleavage steps of peptide synthesis, particularly with hydrogen fluoride (HF).

The use of an orthogonal protection strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection of different functional groups under distinct conditions.[1][2] The OFm group, often used to protect the side-chain carboxyl groups of aspartic and glutamic acid, is known for its lability under mildly acidic conditions. Its premature loss during a global deprotection step designed for more robust groups (e.g., using HF in a Boc/Bzl strategy) indicates a breakdown in this orthogonality. This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies, and validated protocols to address this critical issue.

Section 1: Understanding the Core Problem: Mechanism of OFm Lability

This section addresses the fundamental chemical principles governing the stability and cleavage of the OFm protecting group in strong acids.

Q1: What is the OFm protecting group and what is its intended use?

The OFm (9-fluorenylmethyl) group is an ester-based protecting group used for the side chains of acidic amino acids like Aspartic Acid (Asp) and Glutamic Acid (Glu). Its primary advantage lies in its unique cleavage profile. Unlike the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group used for Nα-amino protection, the OFm ester is cleaved under mildly acidic conditions or via hydrogenolysis.[3][4] This positions it as a semi-permanent protecting group in orthogonal synthesis schemes, intended for removal under conditions that would leave more robust, benzyl-based (Bzl) or tert-butyl-based (tBu) groups intact.[5][6]

Q2: Why does the OFm group cleave prematurely during a "High HF" cleavage procedure?

The crux of the issue lies in the mechanism of acid-catalyzed deprotection. Strong acids like anhydrous HF cleave acid-labile protecting groups via a unimolecular nucleophilic substitution (SN1) mechanism.[7][8]

  • Protonation: The ester oxygen of the Asp(OFm) or Glu(OFm) side chain is protonated by HF.

  • Carbocation Formation: The C-O bond cleaves, releasing the peptide's free carboxylic acid and forming a 9-fluorenylmethyl carbocation.

  • Stabilization: This carbocation is exceptionally stable due to the extensive resonance delocalization provided by the fluorenyl ring system.

This high stability significantly lowers the activation energy required for its formation, making the OFm group highly susceptible to cleavage even in moderately strong acids. A "High HF" procedure, designed to cleave very stable groups like Arg(Tos), provides an overwhelmingly strong acidic environment that rapidly and indiscriminately cleaves hyper-acid-labile groups like OFm.[7][9]

G cluster_0 S(N)1 Cleavage of OFm Group in Strong Acid (HF) Peptide Peptide-Asp(OFm) Protonated Protonated Intermediate Peptide->Protonated + H+ (from HF) Products Peptide-Asp(OH) + Fluorenylmethyl Cation Protonated->Products Cleavage (Rate-Determining) Scavenged Trapped Cation Products->Scavenged + Scavenger (e.g., Anisole)

Caption: Comparison of Fmoc and OFm cleavage mechanisms.

Q: What are better long-term strategies to avoid this issue? A: The most robust solution is to design your synthesis with true orthogonality from the start. If your synthesis requires a final strong acid cleavage (HF or high-TFA), avoid using hyper-acid-labile protecting groups like OFm for side-chain protection. Instead, consider using standard benzyl (Bzl) or cyclohexyl (cHx) esters for Asp/Glu side chains, as their lability is well-matched to the Boc/Bzl strategy and the power of a final HF cleavage. [10][11]

References
  • [No Source Available]
  • [No Source Available]
  • [No Source Available]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved from [Link]

  • Boc-SPPS, a fourth category of orthogonal protecting groups that are stable under cleavage conditions, including the TFA treatment that removes the tBu-based groups. (2022, July 11). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • [No Source Available]
  • Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SpringerLink. Retrieved from [Link]

  • [No Source Available]
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). ResearchGate. Retrieved from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved from [Link]

  • Orthogonal Protection: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Fmoc-Gly-OH in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering solubility and crystallization challenges during Solid-Phase Peptide Synthesis (SPPS).

Nomenclature Note: While occasionally listed in legacy catalogs under the ester nomenclature (9H-Fluoren-9-yl)methyl glycinate, the standard N-protected building block used in SPPS workflows is Fmoc-Gly-OH (IUPAC: N-(9H-fluoren-9-ylmethoxycarbonyl)glycine)[1]. This guide specifically addresses the handling of this foundational amino acid derivative.

Mechanistic Insights: Why Does Fmoc-Gly-OH Precipitate?

To troubleshoot effectively, we must first understand the causality behind the physical behavior of Fmoc-Gly-OH.

Unlike other amino acids, glycine lacks a side chain. This absence of steric hindrance allows the planar, highly hydrophobic fluorenyl (Fmoc) rings of adjacent molecules to pack tightly together via intermolecular π−π stacking and hydrogen bonding[2]. This dense molecular packing results in a high lattice energy, making Fmoc-Gly-OH highly crystalline. When preparing high-concentration stock solutions (e.g., 0.4 M – 0.5 M) for automated synthesizers, the solvent must overcome this lattice energy. If the ambient temperature drops slightly, or if the solvent lacks sufficient polarity, the compound will rapidly crystallize out of solution, clogging fluidic lines and resin frits[2].

Frequently Asked Questions (FAQs)

Q1: My Fmoc-Gly-OH solution in DMF looks slightly cloudy. Can I still proceed with the coupling step? A1: No. A cloudy solution indicates the presence of undissolved microcrystals. Injecting this into an automated synthesizer will clog the lines and drastically reduce the effective concentration of the amino acid, leading to incomplete couplings[3]. The solution must be 100% optically clear before use.

Q2: Does the age or degradation of my DMF affect Fmoc-Gly-OH solubility? A2: Yes, indirectly. Over time, N,N-Dimethylformamide (DMF) degrades to release dimethylamine[3]. While dimethylamine does not directly prevent dissolution, it acts as a base that can prematurely cleave the Fmoc protecting group inside your stock vial. The resulting deprotected glycine and dibenzofulvene byproducts can polymerize or precipitate, altering the solution's physical properties and ruining the coupling step[3]. Always use fresh, peptide-grade DMF.

Q3: I am trying to move away from toxic solvents like DMF and NMP. Are there "green" solvent alternatives that can dissolve Fmoc-Gly-OH at high concentrations? A3: Yes. Recent advancements in sustainable SPPS have identified binary solvent mixtures that perform exceptionally well. For instance, a 3:1 (v/v) mixture of Triethyl phosphate (TEP) and Dimethyl sulfoxide (DMSO) can dissolve difficult Fmoc-amino acids up to 0.9 M[4]. Additionally, binary mixtures of Ethyl Acetate (EtOAc) with DMSO or N-butylpyrrolidinone (NBP) have shown excellent solubility profiles for Fmoc-Gly-OH[5].

Troubleshooting Workflow

If you encounter precipitation or incomplete dissolution of Fmoc-Gly-OH, follow the logical progression in the diagram below.

G Start Issue: Fmoc-Gly-OH Incomplete Dissolution CheckSolvent Verify Solvent Quality (Peptide-Grade DMF/NMP?) Start->CheckSolvent HeatVortex Gentle Heating (30-40°C) & Vortexing CheckSolvent->HeatVortex Solvent OK Fail Halt: Check Reagent Purity Replace Batch CheckSolvent->Fail Degraded Solvent Sonication Ultrasonic Bath (5-10 min bursts) HeatVortex->Sonication Particles Remain Success Success: Proceed to SPPS Coupling HeatVortex->Success Dissolved Cosolvent Add Co-solvent (10-25% DMSO) Sonication->Cosolvent Still Insoluble Sonication->Success Dissolved Cosolvent->Success Dissolved Cosolvent->Fail Persistent Issue

Caption: Troubleshooting workflow for resolving Fmoc-Gly-OH solubility issues in SPPS.

Quantitative Data: Solvent Compatibility

The table below summarizes the solubility limits of Fmoc-Gly-OH across various traditional and green solvent systems to help you select the optimal medium for your synthesis[4][5].

Solvent SystemFmoc-Gly-OH Solubility LimitSuitability for SPPSMechanistic Notes
DMF (100%) ~0.5 MExcellentStandard industry choice; highly prone to amine degradation over time.
NMP (100%) >0.5 MExcellentHigher stability than DMF; slightly higher viscosity requires longer wash times.
TEP / DMSO (3:1) 0.9 MExcellent (Green)Highly recommended green alternative; TEP lowers the high viscosity of DMSO[4].
EtOAc / DMSO (Binary) ~0.4 MGood (Green)Acceptable solubility; requires vigorous initial mixing to overcome lattice energy[5].
EtOAc (100%) InsolublePoorLacks the polarity required to disrupt π−π stacking of Fmoc groups[5].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Optimal Dissolution of Fmoc-Gly-OH for Automated SPPS (0.5 M)

Causality: Gentle heat provides the kinetic energy required to disrupt the π−π stacking of the Fmoc groups without causing thermal degradation of the molecule[3].

  • Vial Preparation: Ensure the amino acid vial is completely dry. Residual moisture reduces solubility and degrades coupling reagents.

  • Weighing: Accurately weigh the required Fmoc-Gly-OH (e.g., 1.48 g for 10 mL of 0.5 M solution).

  • Solvent Addition: Add 80% of the target volume of peptide-grade DMF or NMP.

  • Agitation & Heating: Vortex vigorously for 2 minutes. If particles remain, place the vial in a water bath at 30–40°C for 5–10 minutes [3].

  • Sonication (Conditional): If the solution remains turbid, apply short bursts (2-3 mins) in an ultrasonic bath to mechanically break down microcrystals.

  • Volume Adjustment: Once completely clear, top off to the final volume with solvent.

  • Validation Check: Hold the vial against a bright light source. Criteria: The solution must be 100% transparent with zero visible particulate matter. If cloudy, discard and verify solvent quality.

Protocol B: Green Solvent Preparation & Coupling (TEP/DMSO)

Causality: DMSO provides the high dielectric constant needed to dissolve the Fmoc-amino acid, while TEP acts as a miscible diluent that lowers the overall viscosity, ensuring the solution can flow through automated synthesizer lines[4].

  • Solvent Mixing: Prepare a fresh 3:1 (v/v) mixture of Triethyl phosphate (TEP) and Dimethyl sulfoxide (DMSO)[4].

  • Dissolution: Add Fmoc-Gly-OH to reach a target concentration of 0.2 M - 0.5 M. Vortex until clear.

  • Activation: Pre-activate the amino acid using DIC (N,N′-diisopropylcarbodiimide) and OxymaPure for 3 minutes prior to adding to the resin[4].

  • Coupling Validation: After the 1-2 hour coupling step, perform a Kaiser Test on a small resin sample. Criteria: A yellow color indicates successful coupling (no free amines). A blue color indicates incomplete coupling, requiring a double-couple cycle.

G2 Resin 1. Resin Swelling (DMF/NMP) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate 3. Activation (DIC/OxymaPure) Deprotect->Activate Couple 4. Fmoc-Gly-OH Coupling (1-2 hrs) Activate->Couple Test 5. Kaiser Test Validation Couple->Test

Caption: Standard self-validating workflow for Fmoc-Gly-OH coupling in SPPS.

Sources

Validation & Comparative

Comparing (9H-Fluoren-9-yl)methyl glycinate vs benzyl ester C-terminal protection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of designing convergent synthesis routes for complex, high-molecular-weight peptides and proteins. In fragment condensation and N-to-C directed solid-phase peptide synthesis (SPPS), the C-terminus cannot simply be anchored to a resin; it requires robust, orthogonal protection.

Using glycine as our optimal C-terminal residue—chosen specifically because its lack of a chiral center eliminates the risk of racemization during subsequent fragment couplings—this guide provides an in-depth, objective comparison between two pivotal C-terminal protecting groups: (9H-Fluoren-9-yl)methyl glycinate (Gly-OFm) and Benzyl glycinate (Gly-OBzl) .

Mechanistic Causality & Orthogonality

The selection between OFm and OBzl esters is dictated by the required orthogonality matrix of your synthetic route.

(9H-Fluoren-9-yl)methyl ester (OFm)

The OFm group operates on the exact same chemical logic as the widely used Fmoc N-terminal protecting group. The electron-withdrawing nature of the fluorene ring makes the proton at the 9-position highly acidic.

  • Causality of Cleavage : Exposure to a secondary amine (typically 20% piperidine) abstracts this acidic proton, triggering an E1cb β-elimination mechanism. This releases the free carboxylate and a reactive dibenzofulvene intermediate.

  • Strategic Fit : Because it is cleaved under mild basic conditions, OFm is perfectly orthogonal to acid-labile groups (like Boc or tBu) and hydrogenolysis-sensitive groups. It is the premier choice for synthesizing Boc-protected peptide fragments[1].

Benzyl ester (OBzl)

The benzyl ester is a classical protecting group grounded in the thermodynamic stability of the benzyl cation and its susceptibility to surface catalysis.

  • Causality of Cleavage : OBzl is cleaved either via an SN1/SN2 mechanism using strong acids (e.g., anhydrous HF, TFMSA) or via catalytic hydrogenolysis (H2, Pd/C), where the palladium surface catalyzes the homolytic cleavage of the benzyl-oxygen bond.

  • Strategic Fit : OBzl is entirely stable to mild acids (TFA) and bases (piperidine). This makes it the gold standard for C-terminal protection in Fmoc-based fragment condensation or on-resin ligation strategies[2].

Orthogonality OFm Gly-OFm (Fluorenylmethyl) Pip1 20% Piperidine/DMF OFm->Pip1 TFA1 TFA / Strong Acid OFm->TFA1 H2_1 H2, Pd/C OFm->H2_1 OBzl Gly-OBzl (Benzyl) Pip2 20% Piperidine/DMF OBzl->Pip2 HF2 Anhydrous HF OBzl->HF2 H2_2 H2, Pd/C OBzl->H2_2 Cleaved1 Cleaved (E1cb) Pip1->Cleaved1 Stable1 Stable TFA1->Stable1 Stable2 Stable H2_1->Stable2 Stable3 Stable Pip2->Stable3 Cleaved2 Cleaved (SN1/SN2) HF2->Cleaved2 Cleaved3 Cleaved (Hydrogenolysis) H2_2->Cleaved3

Orthogonality logic tree for OFm and OBzl C-terminal protecting groups.

Comparative Performance Data

To facilitate strategic experimental design, the following table summarizes the quantitative and qualitative performance metrics of both protecting groups[3].

Parameter(9H-Fluoren-9-yl)methyl ester (OFm)Benzyl ester (OBzl)
Primary Cleavage Reagent 20% Piperidine in DMFH₂, Pd/C (or Anhydrous HF)
Cleavage Kinetics Fast (< 30 minutes at RT)Moderate (2–4 hours at RT)
Orthogonal To Boc, tBu, Cbz, OBzl, AllylFmoc, Boc (mild TFA), Trt, Allyl
Incompatible With Fmoc (Both are base-labile)Cbz, Z (Both undergo hydrogenolysis)
Primary Risk / Side Reaction Dibenzofulvene re-alkylationAspartimide formation (if exposed to prolonged base)
Ideal N-terminal Pairing Boc-chemistryFmoc-chemistry

Solution-Phase Fragment Condensation Workflow

When synthesizing large proteins, we often construct fragments using orthogonal strategies. A classic workflow involves deprotecting the C-terminus of a Boc-protected fragment (using OFm) and coupling it to the free N-terminus of an OBzl-protected fragment.

Workflow Frag1 Fragment A Boc-Peptide-Gly-OFm Deprot1 Piperidine Cleavage Frag1->Deprot1 Step 1 Frag2 Fragment B H-Peptide-OBzl Condense Coupling (EDC/HOBt) Frag2->Condense Step 3 Act1 Boc-Peptide-Gly-OH (Activated) Deprot1->Act1 Step 2 Act1->Condense Step 3 Product Boc-Peptide-Gly-Peptide-OBzl (Fully Protected) Condense->Product Step 4

Solution-phase fragment condensation workflow utilizing OFm and OBzl orthogonality.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is proven before proceeding to the next synthetic step.

Protocol A: C-Terminal Deprotection of Boc-Peptide-Gly-OFm

Objective: Selectively remove the OFm group without disturbing the N-terminal Boc group.

  • Preparation : Dissolve 1.0 mmol of Boc-Peptide-Gly-OFm in 10 mL of anhydrous DMF.

  • Reagent Addition : Add 2.5 mL of Piperidine (yielding a ~20% v/v solution).

    • Mechanistic Note: Piperidine serves a dual purpose here. It acts as the base to initiate the E1cb elimination and acts as a nucleophilic scavenger to trap the highly reactive dibenzofulvene, preventing it from re-alkylating the peptide backbone.

  • Reaction : Stir at room temperature for 30 minutes.

  • System Validation (RP-HPLC) : Inject a 5 µL aliquot into an RP-HPLC (C18 column, UV at 254 nm and 214 nm).

    • Validation Check: The reaction is complete when the strongly UV-absorbing OFm ester peak disappears, replaced by a more polar peptide peak (214 nm) and the highly lipophilic fulvene-piperidine adduct peak (254 nm).

  • Isolation : Concentrate the mixture under reduced pressure (do not exceed 30°C to protect the Boc group). Precipitate the peptide by adding 50 mL of ice-cold diethyl ether. The fulvene-piperidine adduct remains soluble in ether, allowing isolation of the pure Boc-Peptide-Gly-OH via centrifugation.

Protocol B: C-Terminal Deprotection of Fmoc-Peptide-Gly-OBzl

Objective: Selectively remove the OBzl group via hydrogenolysis without disturbing the base-labile Fmoc group.

  • Preparation : Dissolve 1.0 mmol of Fmoc-Peptide-Gly-OBzl in 20 mL of a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition : Add 100 mg of 10% Palladium on Carbon (Pd/C).

    • Mechanistic Note: The EtOAc is critical as it helps solubilize the fully protected peptide, while Methanol acts as an excellent proton donor for the reduction surface.

  • Reaction : Purge the reaction flask with N₂ gas for 5 minutes. Introduce H₂ gas via a balloon and stir vigorously at room temperature for 2 to 4 hours.

  • System Validation (TLC & LC-MS) :

    • Validation Check: Spot on TLC (Silica gel, CHCl₃/MeOH 9:1). A ninhydrin stain must remain negative (proving the Fmoc group is intact). LC-MS should show a mass shift of -90 Da (loss of the benzyl group).

  • Isolation : Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite with methanol. Concentrate the filtrate in vacuo to yield pure Fmoc-Peptide-Gly-OH.

Strategic Summary

For modern drug development professionals, the choice between OFm and OBzl is a matter of pairing the C-terminal protector with the N-terminal strategy of the opposing fragment.

  • Use (9H-Fluoren-9-yl)methyl glycinate when your fragment is N-terminally protected with Boc, allowing for mild basic C-terminal deprotection prior to coupling.

  • Use Benzyl glycinate when your fragment is N-terminally protected with Fmoc, allowing for clean C-terminal deprotection via hydrogenolysis without risking premature Fmoc cleavage.

References

  • Belshaw, P. J., Adamson, J. G., & Lajoie, G. A. (1992). Single Step Syntheses of ω-9-Fluorenylmethyl Esters of Aspartic and Glutamic Acids. Synthetic Communications.
  • Liu, J., et al. (2021). On-resin peptide ligation via C-terminus benzyl ester. Chinese Chemical Letters.
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

Orthogonal Peptide Synthesis: A Comprehensive Guide to OFm vs. Allyl Ester Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

The evolution of peptide therapeutics—particularly the rise of macrocycles, bicyclic architectures, and branched peptides—has pushed Solid-Phase Peptide Synthesis (SPPS) beyond standard linear assembly. Constructing these complex topologies requires orthogonal protection strategies : the ability to selectively deprotect specific side chains (such as Asp or Glu) while the peptide remains anchored to the resin and the rest of the sequence remains protected.

In this guide, we objectively compare two of the most prominent orthogonal side-chain protecting groups for carboxylic acids: the OFm (9-fluorenylmethyl) ester and the Allyl (Al/Alloc) ester . By analyzing their mechanistic behavior, SPPS compatibility, and experimental workflows, this guide provides a definitive framework for selecting and executing the right orthogonal strategy.

Mechanistic Deep Dive & Orthogonality Profiles

To design a successful synthesis, one must understand the causality behind the cleavage mechanisms of these protecting groups. Orthogonality is not just about chemical stability; it is about the precise intersection of your chosen SPPS chemistry (Boc vs. Fmoc) and the selective deprotection conditions.

The OFm (9-fluorenylmethyl) Ester

The OFm ester protects the β -carboxyl of Aspartic acid or the γ -carboxyl of Glutamic acid. Its cleavage relies on a base-catalyzed β -elimination mechanism, identical to the removal of an N-terminal Fmoc group.

  • Causality of Use: Because OFm is cleaved by mild bases (e.g., 20% piperidine in DMF) but is exceptionally stable to strong acids (TFA, HF, TFMSA)[1], it serves as a cornerstone for Boc/Bzl SPPS [2]. In Boc chemistry, the N-terminus is repeatedly exposed to TFA. The OFm group easily survives this acidic chain assembly and can be selectively removed with piperidine prior to global acidic cleavage[3].

  • Limitation: OFm is not orthogonal in standard Fmoc-SPPS. Because both Fmoc and OFm are cleaved by piperidine, the OFm ester would be prematurely removed during routine chain elongation[4].

The Allyl (Al/Alloc) Ester

The Allyl ester offers true, three-dimensional orthogonality. It is entirely stable to both the repeated acidic treatments of Boc-SPPS and the repeated basic treatments of Fmoc-SPPS[5].

  • Causality of Use: Allyl deprotection is driven by transition-metal catalysis, typically using Palladium(0). The Pd(PPh3​)4​ catalyst coordinates with the allyl group to form a π -allyl palladium complex[6]. Because this reaction is an equilibrium, a nucleophilic scavenger (such as phenylsilane or morpholine) must be present to irreversibly capture the allyl cation[7]. Without the scavenger, the allyl group will re-attach to the peptide, leading to failed syntheses.

  • Advantage: It is the gold standard for Fmoc/tBu SPPS when synthesizing head-to-tail or side-chain-to-side-chain lactam bridges[4].

Visualizing Orthogonal Workflows

Orthogonal_Strategy Start Select Orthogonal Strategy Boc Boc/Bzl SPPS (Acid-Labile N-term) Start->Boc Acidic N-term Cleavage Fmoc Fmoc/tBu SPPS (Base-Labile N-term) Start->Fmoc Basic N-term Cleavage OFm OFm Ester Stable to TFA/HF Cleaved by Piperidine Boc->OFm Preferred Allyl Allyl Ester Stable to TFA/HF Cleaved by Pd(0) Boc->Allyl Compatible Allyl2 Allyl Ester Stable to Piperidine/TFA Cleaved by Pd(0) Fmoc->Allyl2 True Orthogonality OFm2 OFm Ester NOT ORTHOGONAL (Premature Cleavage) Fmoc->OFm2 Incompatible

Decision matrix for selecting OFm vs. Allyl ester based on the primary SPPS chemistry.

Workflow S1 Linear Peptide on Resin S2 Orthogonal Deprotection S1->S2 Pd(0) or Base S3 On-Resin Lactamization S2->S3 PyBOP / DIPEA S4 Global Cleavage & Isolation S3->S4 TFA or HF

Generalized workflow for on-resin side-chain to side-chain lactamization.

Comparative Performance Data

The following table summarizes the quantitative and qualitative parameters dictating the deployment of OFm versus Allyl esters in solid-phase synthesis.

ParameterOFm (9-fluorenylmethyl) EsterAllyl (Al/Alloc) Ester
Primary Cleavage Reagent 20% Piperidine in DMF Pd(PPh3​)4​
  • Phenylsilane in DCM
Chemical Stability Stable to TFA, HF, TFMSAStable to TFA, HF, Piperidine, DBU
SPPS Compatibility Boc/Bzl (Highly Preferred)Fmoc/tBu & Boc/Bzl (Universal)
Orthogonality Level 2-Dimensional3-Dimensional (True Orthogonality)
Mass Shift (Deprotection) −178 Da −40 Da
Primary Side Reactions Base-catalyzed aspartimide formationRe-allylation (if scavenger is insufficient)
Post-Cleavage Wash Standard DMF washRequires heavy metal chelation (e.g., DDC)

Validated Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . Do not proceed to cyclization without verifying the success of the orthogonal deprotection step.

Protocol A: On-Resin Allyl Ester Deprotection (Fmoc-SPPS)

This protocol utilizes Pd(PPh3​)4​ and phenylsilane[7]. Phenylsilane is chosen as the scavenger because it is highly efficient at trapping the π -allyl complex without causing side reactions with the peptide backbone.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) - Must be stored under Argon and appear bright yellow. Do not use if brown/oxidized.

  • Phenylsilane ( PhSiH3​ )

  • Dichloromethane (DCM), anhydrous

  • Sodium diethyldithiocarbamate (DDC)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes. Causality: DCM optimally swells the polystyrene matrix, allowing the bulky Pd catalyst to penetrate the beads.

  • Scavenger Addition: Add 24 equivalents of phenylsilane to the resin suspension in DCM[7].

  • Catalyst Addition: Add 0.1 to 0.2 equivalents of Pd(PPh3​)4​ dissolved in a minimum amount of DCM. Protect the reaction vessel from light and agitate gently for 30–45 minutes at room temperature under an inert atmosphere (Argon/Nitrogen).

  • Repeat: Drain the reaction mixture and repeat Steps 2 and 3 once more to ensure quantitative deprotection.

  • Heavy Metal Wash (Critical): Drain the resin and wash extensively with 0.5% DDC in DMF (3 x 5 mins). Causality: DDC chelates residual palladium, which can poison subsequent coupling steps or interfere with final cleavage. The wash will turn yellow/brown as Pd is chelated.

  • Final Wash: Wash with DMF (5x) and DCM (5x).

  • Self-Validation Step: Perform a micro-cleavage on 2-3 mg of resin using 95% TFA / 2.5% TIS / 2.5% H2​O for 1 hour. Evaporate, reconstitute in MeCN/Water, and analyze via LC-MS. Confirm the absence of the starting mass and the presence of the desired product mass ( −40 Da per allyl group).

Protocol B: On-Resin OFm Ester Deprotection (Boc-SPPS)

Because OFm is stable to the TFA used during Boc chain assembly[1], it is deprotected at the very end of the synthesis using piperidine[2].

Materials:

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Add 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Second Treatment: Add a fresh batch of 20% Piperidine in DMF and agitate for 15–20 minutes. Causality: The base abstracts the acidic proton at the 9-position of the fluorene ring, triggering a β -elimination that releases dibenzofulvene and the free carboxylic acid.

  • Washing: Drain and wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and dibenzofulvene adducts.

  • Self-Validation Step: The standard Kaiser test is ineffective here because the deprotection yields a free carboxylic acid, not a primary amine. Instead, perform a micro-cleavage using HF or TFMSA (depending on your Boc protocol) on a small resin aliquot. Analyze via LC-MS to confirm the specific mass reduction ( −178 Da) corresponding to the loss of the fluorenylmethyl group.

Conclusion

The choice between OFm and Allyl esters is entirely dictated by the primary N-terminal protection strategy. For researchers utilizing Boc-SPPS , the OFm ester provides a highly robust, acid-stable dimension of orthogonality that is easily cleaved with standard bases. However, for modern Fmoc-SPPS workflows, the Allyl ester is the undisputed champion, offering true 3-dimensional orthogonality via palladium-catalyzed cleavage, enabling the synthesis of highly complex, constrained peptide therapeutics.

Sources

Mass spectrometry analysis of Gly-OFm protected peptide intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An Analytical Comparison Guide: UPLC-ESI-HRMS vs. MALDI-TOF for the Characterization of Gly-OFm Protected Peptide Intermediates

Executive Summary

The 9-fluorenylmethyl ester (OFm) is a robust C-terminal protecting group frequently utilized in solid-phase peptide synthesis (SPPS) and fragment condensation, particularly for C-terminal glycine residues (Gly-OFm)[1]. While OFm provides excellent orthogonality, its bulky, aromatic fluorenyl moiety imparts extreme hydrophobicity to the peptide intermediate. This guide objectively compares two primary mass spectrometry (MS) platforms—UPLC-ESI-HRMS (the optimized product/method) and MALDI-TOF MS (the standard alternative)—to determine the most reliable workflow for structural elucidation and purity assessment of these notoriously difficult-to-analyze intermediates.

Mechanistic Causality: Why Hydrophobicity Disrupts MS Analysis

As an Application Scientist, one must recognize that analytical failures with protected peptides rarely stem from the instrument's mass analyzer, but rather from the thermodynamics of the ionization source[2].

The MALDI-TOF Bottleneck: Matrix-Assisted Laser Desorption/Ionization (MALDI) relies on the co-crystallization of the analyte with an organic matrix. Highly hydrophobic Gly-OFm peptides thermodynamically resist integration into standard hydrophilic matrices (such as CHCA or DHB). During solvent evaporation, the peptide aggregates and precipitates, excluding the matrix[3]. Furthermore, the localized thermal energy from the UV laser often exceeds the activation energy required for OFm ester bond cleavage. This results in massive in-source fragmentation—specifically the premature loss of dibenzofulvene ( Δm/z 178.07)—which severely muddies the precursor ion region[4][5].

The UPLC-ESI-HRMS Advantage: Electrospray Ionization (ESI) is a "softer" ionization technique that transfers ions directly from the liquid phase[4]. By utilizing a specialized Ultra-Performance Liquid Chromatography (UPLC) setup with highly organic solvent systems, the Gly-OFm peptide remains fully solvated and monomeric[6]. The gentle desolvation process of ESI preserves the intact [M+H]+ precursor ion, while subsequent Collision-Induced Dissociation (CID) allows for controlled, sequence-specific fragmentation without the chaotic thermal degradation seen in MALDI.

Experimental Workflows & Methodologies

To ensure a self-validating analytical system, the following protocols must be strictly adhered to. Each step is designed to counteract the specific physicochemical liabilities of the OFm group.

Protocol A: UPLC-ESI-HRMS Analysis (Optimized Workflow)

System Validation: Prior to analysis, inject a standard hydrophobic peptide (e.g., Gramicidin) to verify column recovery and absence of carryover.

  • Sample Solubilization: Dissolve the Gly-OFm peptide intermediate in a 50:50 (v/v) mixture of Acetonitrile (ACN) and Isopropanol (IPA) containing 0.1% Formic Acid (FA) to a final concentration of 10 µM[6]. Causality: IPA disrupts hydrophobic micelle formation, keeping the peptide monomeric for efficient LC loading.

  • Chromatographic Separation: Inject 2 µL onto a C4 UPLC column (pore size 300 Å). Causality: C4 stationary phases prevent the irreversible binding of highly hydrophobic fluorenyl groups that typically occurs on standard C18 columns. Run a 10-minute gradient from 20% to 95% Solvent B (Solvent A: H2​O

    • 0.1% FA; Solvent B: ACN/IPA (80:20) + 0.1% FA).
  • Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Controlled Fragmentation: Apply a stepped collision energy (20–40 eV) in the collision cell. This sequentially cleaves the OFm group (yielding the diagnostic [M−178+H]+ ion) followed by the generation of backbone b- and y-ions for sequence confirmation.

Protocol B: MALDI-TOF MS Analysis (Alternative Workflow)
  • Matrix Optimization: Prepare a saturated solution of dithranol (a highly hydrophobic matrix) in Chloroform/Methanol (1:1, v/v)[4]. Causality: Standard aqueous matrices will fail to co-crystallize with the OFm group; dithranol provides the necessary lipophilic environment.

  • Sample Spotting: Mix the peptide (100 µM in Chloroform) with the matrix at a 1:10 ratio. Spot 1 µL onto the MALDI target plate using the dried-droplet method[3].

  • Acquisition: Operate in positive reflectron mode. Carefully titrate the laser intensity to the absolute minimum threshold required for desorption to mitigate the inevitable in-source loss of the OFm group.

Workflow Visualization

G cluster_UPLC UPLC-ESI-HRMS (Recommended) cluster_MALDI MALDI-TOF MS (Alternative) Sample Gly-OFm Protected Peptide Intermediate Prep1 Solubilization (ACN/IPA/FA) Sample->Prep1 Prep2 Matrix Mixing (Dithranol/CHCl3) Sample->Prep2 LC C4 UPLC Separation (Hydrophobic Gradient) Prep1->LC ESI Soft ESI & CID (Controlled Energy) LC->ESI Result1 High S/N, Intact [M+H]+ & Sequence Coverage ESI->Result1 Cryst Co-crystallization (Analyte Aggregation) Prep2->Cryst Laser Laser Desorption (High Thermal Energy) Cryst->Laser Result2 Ion Suppression & Loss of OFm (m/z 178) Laser->Result2

Comparative mass spectrometry workflows for highly hydrophobic Gly-OFm peptide intermediates.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both analytical platforms when characterizing a standard 15-mer Gly-OFm protected peptide intermediate.

Analytical ParameterUPLC-ESI-HRMS (Optimized)MALDI-TOF MS (Alternative)
Solvent/Matrix Compatibility Excellent (ACN/IPA/FA keeps peptide monomeric)Poor (Analyte aggregates during co-crystallization)
Precursor Ion Signal (S/N) > 500:1 (Intact [M+H]+ clearly visible)< 50:1 (Severe ion suppression from matrix)
In-Source Fragmentation Minimal (< 5% loss of OFm group)High (> 60% loss of OFm group)
Mass Accuracy < 2 ppm (Orbitrap/Q-TOF analyzers)15 - 50 ppm (Reflectron TOF)
Sequence Coverage (MS/MS) > 90% (Clear b- and y-ion series post-OFm loss)< 30% (Spectra dominated by matrix & protecting group ions)
Throughput & Automation High (Automated LC autosampler integration)Low (Requires manual spotting and "sweet spot" searching)

Conclusion

For the structural validation of Gly-OFm protected peptide intermediates, UPLC-ESI-HRMS vastly outperforms MALDI-TOF MS. The inherent hydrophobicity of the fluorenylmethyl ester group fundamentally disrupts MALDI matrix co-crystallization and makes the molecule highly susceptible to thermal degradation[3][4]. By leveraging the solvating power of Isopropanol and the gentle desolvation of ESI, researchers can achieve high-fidelity precursor mass confirmation and comprehensive MS/MS sequencing, ensuring rigorous quality control during complex peptide synthesis.

References

  • Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]

  • Title: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Hydrophobic Peptides Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Title: Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry Source: Analytical Biochemistry URL:[Link]

  • Title: MALDI versus ESI: The Impact of the Ion Source on Peptide Identification Source: Journal of Proteome Research (ACS Publications) URL:[Link]

  • Title: Thermal Cleavage of the Fmoc Protection Group Source: CHIMIA URL:[Link]

Sources

Comparative Guide: NMR Characterization of 9-Fluorenylmethyl (Fm) Ester Cleavage Products

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 9-fluorenylmethyl (Fm) group is a cornerstone protecting group for carboxylic acids in both peptide and organic synthesis, offering strict orthogonality to acid-labile groups like Boc or tBu [1]. The deprotection of Fm esters (and the related Fmoc carbamates) is driven by a base-catalyzed E1cB elimination mechanism [2]. This cleavage yields two primary products: the target free carboxylic acid and a highly reactive alkene intermediate known as dibenzofulvene (DBF).

Because DBF is an aggressive electrophile, it can prematurely react with liberated nucleophiles in the reaction mixture, leading to unwanted alkylation. To mitigate this, secondary amines are employed during cleavage. These amines serve a dual purpose: they act as the deprotonating base to initiate the E1cB elimination, and they act as a scavenger, trapping the DBF intermediate via a Michael addition to form a stable DBF-amine adduct [3].

While UV-Vis spectroscopy is routinely used to monitor cleavage kinetics (typically at 301 nm or 289.8 nm), it struggles to accurately differentiate between free DBF and the DBF-amine adduct due to overlapping molar absorptivities [4]. Nuclear Magnetic Resonance (NMR) spectroscopy provides a superior, self-validating analytical window. By tracking the distinct vinylic protons of DBF against the aliphatic shifts of the adduct, researchers can precisely quantify both cleavage efficiency and scavenging dynamics [2].

Pathway Visualization: The E1cB Cleavage & Scavenging Dynamics

G FmEster 9-Fluorenylmethyl (Fm) Ester E1cB E1cB Elimination Transition State FmEster->E1cB Base Secondary Amine Base (e.g., Piperidine) Base->E1cB Deprotonation DBF Dibenzofulvene (DBF) (Reactive Intermediate) E1cB->DBF Cleavage Acid Free Carboxylic Acid (Target Product) E1cB->Acid Release Adduct DBF-Amine Adduct (Stable Scavenged Byproduct) DBF->Adduct Michael Addition (Excess Base)

Mechanism of Fm ester cleavage and subsequent DBF-amine adduct formation.

Comparative Performance of Cleavage Reagents

When optimizing Fm ester deprotection, the choice of base dictates both the reaction rate and the ultimate fate of the DBF intermediate.

  • Piperidine (20% in DMF/DMSO): The historical gold standard. It rapidly cleaves the Fm group and efficiently scavenges DBF. However, piperidine is a controlled substance and can promote aspartimide formation in susceptible peptide sequences [5].

  • DEAPA (3-(Diethylamino)propylamine): An emerging, safer alternative. It provides comparable cleavage kinetics to piperidine and successfully forms a DBF-DEAPA adduct, preventing unwanted side reactions without the regulatory hurdles of piperidine [6].

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A highly potent, non-nucleophilic base. It achieves complete cleavage in minutes but cannot scavenge DBF. Consequently, DBF remains free in solution and risks reattachment unless an external scavenger is added [7].

Table 1: Quantitative Comparison of Fm Cleavage Reagents & NMR Signatures

Cleavage ReagentCleavage TimeScavenging AbilityDBF ¹H NMR (Vinylic, ppm)Adduct ¹H NMR (Aliphatic, ppm)
20% Piperidine 10–15 minHigh (>85% adduct)6.11 – 6.21 (s, 2H)~3.0 – 3.5 (m)
20% DEAPA 10–15 minModerate (~65% adduct)6.11 – 6.21 (s, 2H)~2.8 – 3.2 (m)
2% DBU < 5 minNone (0% adduct)6.11 – 6.21 (s, 2H)N/A

Data synthesized from high-temperature NMR tube studies and HPLC-UV analyses [2], [3], [7].

Analytical Signatures: NMR Chemical Shifts

The causality behind using ¹H NMR lies in the distinct electronic environments of the fluorenyl system before and after cleavage. By understanding these shifts, researchers can definitively track the reaction progress:

  • Intact Fm Ester: Characterized by a doublet at ~4.5 ppm (CH₂) and a triplet at ~4.2 ppm (CH) in the aliphatic region.

  • Free DBF: The E1cB elimination generates a terminal double bond. This breaks the aliphatic symmetry, yielding a highly diagnostic, sharp singlet at 6.11 ppm (in CDCl₃) or 6.21 ppm (in DMSO-d₆) integrating to 2 protons [2], [3].

  • DBF-Amine Adduct: When the secondary amine attacks the DBF double bond, the vinylic protons are converted back to aliphatic CH₂ protons, shifting upfield to the 3.0–3.5 ppm range. The ratio of the 6.21 ppm singlet to the adduct multiplets directly quantifies the scavenging equilibrium [8].

Self-Validating Experimental Protocol: In Situ qNMR Cleavage Assay

To ensure trustworthiness and reproducibility, the following protocol uses Quantitative NMR (qNMR) with an internal standard. This creates a closed mass-balance system, verifying that the disappearance of the starting material perfectly matches the appearance of the products.

Step 1: Sample Preparation & Internal Standardization

  • Weigh exactly 10.0 mg of the Fm-protected substrate and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard, singlet at 6.08 ppm).

  • Dissolve the mixture in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly in a 5 mm NMR tube [2].

Step 2: Baseline Acquisition

  • Acquire a standard ¹H NMR spectrum. Crucial Causality: Set the relaxation delay (D1) to ≥ 5 seconds. Vinylic and aliphatic protons have different T1 relaxation times; a short D1 will result in incomplete relaxation and skewed quantitative integrals.

  • Integrate the Fm CH₂ doublet (~4.5 ppm) against the internal standard to establish the baseline concentration (t = 0).

Step 3: Reagent Introduction & Time-Course Acquisition

  • Inject the chosen base (e.g., 20% v/v Piperidine or DEAPA) directly into the NMR tube.

  • Cap the tube, invert three times to mix, and immediately insert it into the NMR probe (pre-heated to 25°C, or up to 120°C for accelerated thermal cleavage assays) [2].

  • Run an arrayed time-course acquisition (e.g., 1 scan every 2 minutes for 30 minutes).

Step 4: Data Processing & Kinetic Analysis

  • Monitor the disappearance of the Fm CH₂ doublet (~4.5 ppm).

  • Monitor the appearance of the DBF vinylic singlet (6.21 ppm) and the DBF-adduct aliphatic multiplets (~3.0 ppm).

  • Validation Check: The sum of the molar integrals of (Free DBF + DBF-Adduct) must equal the molar integral of the consumed Fm ester. If total product < consumed starting material, it indicates uncharacterized side reactions (e.g., polymerization of unscavenged DBF).

References

  • Thermal Cleavage of the Fmoc Protection Group CHIMIA URL:[Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases The Royal Society of Chemistry URL:[Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase Scholaris URL:[Link]

  • EP4011901A1 - Method for the fmoc group cleavage Google Patents URL
  • Substitution determination of Fmoc‐substituted resins at different wavelengths National Institutes of Health (NIH) URL:[Link]

  • (PDF) Substitution determination of Fmoc-substituted resins at different wavelengths ResearchGate URL: [Link]

  • Methods for Removing the Fmoc Group Renyi URL: [Link]

  • Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry National Institutes of Health (NIH) URL:[Link]

Sources

Evaluating the Acid Stability of OFm Esters Compared to Pac Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of complex solid-phase peptide synthesis (SPPS)—particularly when constructing head-to-tail cyclic peptides, glycopeptides, or employing thioester ligation methods—the strategic selection of orthogonal protecting groups is paramount. When a synthetic route demands repetitive exposure to strong acids like trifluoroacetic acid (TFA) or final cleavage via hydrofluoric acid (HF), standard carboxyl protecting groups (such as t-butyl esters) fail. This necessitates the use of highly acid-stable alternatives[1].

Two of the most robust and widely adopted acid-stable carboxyl protecting groups are the 9-fluorenylmethyl (OFm) ester and the phenacyl (Pac) ester [2]. While both exhibit exceptional stability under acidic conditions, their cleavage mechanisms are fundamentally different, dictating their specific roles in orthogonal protection schemes. This guide provides a comprehensive, data-driven comparison of OFm and Pac esters, detailing their mechanistic properties, acid stability profiles, and field-proven experimental protocols.

Mechanistic Grounding & Chemical Properties

The OFm (9-Fluorenylmethyl) Ester

The OFm group protects the C-terminal or side-chain carboxylic acids (e.g., Asp, Glu) by forming a 9-fluorenylmethyl ester.

  • Causality of Stability : The bulky fluorenyl ring system provides significant steric shielding, while the lack of a stabilizing carbocation pathway prevents acid-catalyzed hydrolysis. Consequently, OFm esters are completely stable to TFA and HF[3].

  • Cleavage Mechanism : OFm is base-labile. Treatment with a secondary amine (typically 20% piperidine in DMF) initiates an E1cb elimination. The base abstracts the acidic proton at the 9-position of the fluorenyl ring, leading to the expulsion of the carboxylate leaving group and the formation of dibenzofulvene (which is subsequently scavenged by piperidine)[3].

The Pac (Phenacyl) Ester

The Pac group (-CH2COC6H5) is utilized for C-terminal or side-chain protection, often in the synthesis of peptide thioesters or complex glycopeptides where acid stability is non-negotiable[4],[5].

  • Causality of Stability : The electron-withdrawing nature of the adjacent ketone carbonyl destabilizes any potential carbocation intermediate that would form during acidolysis. This strong inductive effect renders the Pac ester highly resistant to TFA and liquid HF[6].

  • Cleavage Mechanism : Pac esters are reductively cleaved. Treatment with zinc dust in aqueous acetic acid (Zn/AcOH) reduces the ketone to an intermediate that rapidly undergoes elimination, liberating the free carboxylic acid[6].

Comparative Acid Stability & Orthogonality

To objectively evaluate these two esters, we must look at their stability across various standard SPPS conditions. The following table summarizes their orthogonality.

Reaction ConditionPurpose in SPPSOFm Ester StabilityPac Ester Stability
50% TFA in DCM Boc N-α deprotectionStable (>99% intact)Stable (>99% intact)
Liquid HF (0 °C) Final resin/side-chain cleavageStable Stable
20% Piperidine in DMF Fmoc N-α deprotectionLabile (Cleaves in <15 min)Moderately Stable (Prone to side reactions)
Zn dust / Acetic Acid Pac deprotectionStable Labile (Cleaves in <1 hr)
Pd(PPh3)4 / Morpholine Allyl deprotectionStable Stable

Application Insight :

  • OFm is the premier choice in Boc/Bzl strategies where an orthogonal base-labile group is needed (e.g., for on-resin cyclization)[7]. It is not orthogonal to Fmoc chemistry, as piperidine will cleave both.

  • Pac is highly versatile and orthogonal to both Boc and Fmoc strategies. It is particularly favored in the synthesis of sialylglycopeptide-α-thioesters, where the sialyl linkage requires high acid stability to prevent premature hydrolysis[5].

Visualizing Orthogonal Workflows

To illustrate the practical application of these stability profiles, the following diagrams map out the orthogonal deprotection workflows for both esters.

OFm_Workflow Start Boc-Asp(OFm)-OH Coupled to Resin TFA 50% TFA / DCM (Boc Removal) Start->TFA Acidic Conditions Intermediate H2N-Asp(OFm)-Resin (OFm Intact) TFA->Intermediate OFm Acid Stable Piperidine 20% Piperidine (OFm Removal) Intermediate->Piperidine Basic Conditions Final H2N-Asp(OH)-Resin Ready for Cyclization Piperidine->Final E1cb Elimination

Workflow: Acid stability of OFm during Boc removal, followed by base-catalyzed cleavage.

Pac_Workflow Start Boc-Glu(OPac)-OH Coupled to Resin TFA 50% TFA / DCM (Boc Removal) Start->TFA Acidic Conditions Intermediate H2N-Glu(OPac)-Resin (Pac Intact) TFA->Intermediate Pac Acid Stable ZnAcOH Zn Dust / AcOH (Pac Removal) Intermediate->ZnAcOH Reductive Conditions Final H2N-Glu(OH)-Resin Free Carboxyl ZnAcOH->Final Zn Reduction

Workflow: Acid stability of Pac during Boc removal, followed by reductive cleavage.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., analytical HPLC/MS and Ninhydrin testing) to verify the causality of the chemical transformations.

Protocol A: Acid Stability Validation (TFA Exposure Assay)

Objective: To quantitatively verify the stability of OFm or Pac esters during repetitive Boc-deprotection cycles.

  • Resin Preparation : Swell 100 mg of Boc-Asp(OFm)-PAM resin or Boc-Glu(OPac)-PAM resin in dichloromethane (DCM) for 30 minutes.

  • TFA Exposure : Treat the resin with 5 mL of 50% TFA in DCM containing 2.5% triisopropylsilane (TIPS) as a scavenger. Agitate for 30 minutes at room temperature.

  • Washing : Drain the reaction vessel and wash the resin sequentially with DCM (3 × 5 mL) and DMF (3 × 5 mL).

  • Validation (Ninhydrin Test) : Perform a Kaiser Ninhydrin test. A strong positive (dark blue) confirms the successful removal of the N-α Boc group.

  • Validation (Cleavage & HPLC) : Cleave a 10 mg micro-aliquot of the resin using liquid HF. Analyze the crude product via RP-HPLC and ESI-MS. The mass must correspond to the OFm- or Pac-protected peptide, confirming >99% stability to the TFA exposure.

Protocol B: Selective Cleavage of OFm Esters[3]

Objective: To selectively remove the OFm group for subsequent on-resin cyclization or modification.

  • Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine in amine-free DMF.

  • Deprotection : Add 5 mL of the piperidine solution to the OFm-protected peptide resin. Agitate for 15 minutes.

  • Drain and Repeat : Drain the vessel and repeat the treatment with a fresh 5 mL aliquot of 20% piperidine for an additional 15 minutes to ensure complete E1cb elimination.

  • Washing : Wash thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL) to remove all traces of piperidine and the dibenzofulvene byproduct.

  • Validation : Cleave a micro-aliquot and analyze via ESI-MS. The mass shift should reflect the exact loss of the fluorenylmethyl group (-178 Da).

Protocol C: Selective Cleavage of Pac Esters[6]

Objective: To reductively cleave the Pac ester without affecting acid-labile or base-labile groups.

  • Reagent Preparation : Prepare a solution of 85% aqueous acetic acid (AcOH). Weigh out 200 mg of activated Zinc dust (ensure it is finely powdered and unoxidized).

  • Reduction : Suspend the Pac-protected peptide resin in 5 mL of the 85% AcOH solution. Add the Zinc dust.

  • Agitation : Vigorously agitate the suspension at room temperature for 2 to 4 hours. (Causality note: Vigorous agitation is strictly required because this is a heterogeneous solid-liquid-solid reaction; poor mixing will lead to incomplete reduction).

  • Filtration and Washing : Carefully filter the resin to remove the unreacted Zinc dust. Wash the resin extensively with 10% AcOH in DCM, followed by pure DCM and DMF.

  • Validation : Perform ESI-MS on a cleaved micro-aliquot. The mass shift should reflect the loss of the phenacyl group (-118 Da).

References

  • [4] Application of Pac Ester in Thioester Method for the Synthesis of Cyclopentapeptides , ResearchGate. 4

  • [1] Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides , PubMed. 1

  • [3] Site-Specific Chemical Modification Procedures , Renyi.hu. 3

  • [2] Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis , ResearchGate.2

  • [7] Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group , ResearchGate. 7

  • [5] Chemical synthesis of erythropoietin glycoforms for insights into the relationship between glycosylation pattern and bioactivity , PMC.5

  • [6] Allyl-Based N"'-Protection , Thieme-connect. 6

Sources

Comparative cleavage rates of Fmoc and OFm groups by secondary amines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cleavage Rates of Fmoc and OFm Groups by Secondary Amines: A Kinetic and Mechanistic Guide

In modern solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyl system provides a robust foundation for base-labile protecting groups. The N-α-fluorenylmethoxycarbonyl (Fmoc) group and the 9-fluorenylmethyl ester (OFm) group share identical core structures but exhibit distinct kinetic profiles during secondary amine-mediated cleavage. Understanding these differential cleavage rates is paramount for designing orthogonal synthesis strategies, particularly when synthesizing cyclic peptides or selectively modifying side chains.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two protecting groups, explain the mechanistic causality behind their behavior, and provide self-validating protocols for their selective and global deprotection.

Mechanistic Causality: The E1cB Pathway

Both Fmoc and OFm groups are cleaved via a base-catalyzed Elimination Unimolecular conjugate Base (E1cB) mechanism[1]. The reaction is initiated when a secondary amine, such as piperidine or diethylamine (DEA), abstracts the highly acidic proton at the 9-position of the fluorene ring.

This proton abstraction forms a stabilized carbanion intermediate. Subsequent β-elimination expels the leaving group (a carbamate for Fmoc; a carboxylate for OFm), generating a highly reactive dibenzofulvene (DBF) byproduct. To prevent DBF from reattaching to the liberated peptide, the secondary amine acts as a nucleophile, scavenging the DBF to form a stable DBF-amine adduct[1].

Mechanism Substrate Fmoc/OFm Peptide Intermediate Carbanion Intermediate Substrate->Intermediate Proton Abstraction Base Secondary Amine (e.g., Piperidine) Base->Intermediate Acts as Base Adduct DBF-Amine Adduct Base->Adduct Acts as Nucleophile Products Free Peptide + Dibenzofulvene Intermediate->Products β-Elimination Products->Adduct Amine Scavenging

Figure 1: E1cB β-elimination mechanism of 9-fluorenylmethyl protecting groups.

Kinetic Discrepancies: Carbamate vs. Ester

While the initiation step (proton abstraction) is identical for both groups, their overall cleavage rates diverge significantly due to the nature of their leaving groups.

  • Fmoc (Carbamate): Following β-elimination, the Fmoc group releases a carbamate anion, which rapidly and irreversibly decarboxylates (releasing CO₂) to yield the free amine. This irreversible thermodynamic sink drives the reaction forward rapidly[1].

  • OFm (Ester): The OFm group releases a carboxylate anion. The ester oxygen is less electron-withdrawing than the carbamate system, and there is no subsequent decarboxylation step. Consequently, the activation energy for the β-elimination of the OFm ester is higher, making its cleavage significantly slower than that of Fmoc[2].

This kinetic discrepancy allows for pseudo-orthogonal protection strategies . By carefully controlling the concentration of the base and the reaction time, one can selectively remove an N-terminal Fmoc group while leaving a C-terminal or side-chain OFm group intact[3].

Quantitative Comparative Data

The following table summarizes the comparative cleavage rates of Fmoc and OFm groups using various secondary amines. Data is synthesized from established kinetic studies and patent literature.

Protecting GroupBase / ReagentConcentrationTime to Complete CleavageRelative Kinetic Profile
Fmoc (N-α Carbamate)Piperidine20% in DMF10 - 20 minVery Fast (Standard)[1]
Fmoc Diethylamine (DEA)20% in DMF30 - 60 minModerate
OFm (Carboxyl Ester)Piperidine20% in DMF3 - 4 hoursSlow (<3% cleavage at 20 min)[3]
OFm Piperidine50% in DMF2 - 3 hoursModerate to Fast[3]
OFm DBU + Piperidine2% DBU / 20% Pip< 30 minVery Fast (Thermodynamic)[4]

Self-Validating Experimental Protocols

To leverage these kinetic differences reliably, experimental protocols must incorporate real-time validation. Below are two workflows designed for selective and global deprotection.

Workflow Start Peptide-Resin (N-Fmoc, Side-chain OFm) Mild 20% Piperidine / DMF (15 min) Start->Mild Kinetic Control Harsh 50% Piperidine / DMF (3 hours) Start->Harsh Thermodynamic Control Selective Selective Deprotection: Free N-terminus, Intact OFm Mild->Selective <3% OFm loss Global Global Deprotection: Free N-terminus & OFm Cleaved Harsh->Global Complete cleavage

Figure 2: Kinetic differentiation workflows for selective vs. global deprotection of Fmoc and OFm.

Protocol A: Selective Fmoc Removal (Kinetic Control)

This protocol exploits the rapid cleavage of Fmoc to free the N-terminus while preserving the OFm ester for later cyclization or modification[3].

  • Preparation: Swell the peptide-resin in anhydrous DMF for 10 minutes.

  • Deprotection: Treat the resin with a strictly controlled solution of 20% Piperidine in DMF for exactly 15 minutes at 25°C.

  • Washing: Rapidly drain the reaction vessel and wash the resin with DMF (5 × 1 min) to halt the β-elimination process.

  • System Validation:

    • UV Monitoring: Collect the deprotection effluent and measure absorbance at 301 nm. A sharp peak followed by a rapid plateau confirms complete Fmoc removal.

    • LC-MS Micro-cleavage: Cleave a 1 mg resin sample using 95% TFA. LC-MS analysis must confirm the target peptide mass with a +178 Da shift, validating that the OFm group remains intact.

Protocol B: Global Deprotection (Thermodynamic Control)

When simultaneous removal of both Fmoc and OFm is required (e.g., prior to final cleavage or specific side-chain couplings), stronger basic conditions are necessary[5].

  • Preparation: Swell the peptide-resin in anhydrous DMF for 10 minutes.

  • Deprotection: Treat the resin with 50% Piperidine in DMF for 3 hours , OR a cocktail of 2% DBU / 20% Piperidine in DMF for 30 minutes [4]. Note: DBU accelerates the rate-limiting proton abstraction step.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • System Validation: Perform a standard Kaiser Test. A deep blue resin indicates a free primary amine. Subsequent LC-MS micro-cleavage should yield the fully deprotected target mass with no +178 Da adducts.

Critical Side Reactions & Mitigation

When utilizing extended basic treatments to cleave OFm groups, aspartimide formation is a severe risk, particularly in sequences containing Asp(OFm)-Gly or Asp(OFm)-Ser motifs[2]. The free nitrogen of the adjacent amino acid can nucleophilically attack the OFm ester, forming a cyclic aspartimide intermediate that leads to racemization and β-peptide formation.

  • Mitigation Strategy: To suppress this, incorporate 0.1 M Oxyma Pure or 0.1 M HOBt into the piperidine deprotection cocktail[1]. These weak acids buffer the basicity of the microenvironment, significantly reducing nucleophilic attack on the ester without inhibiting the base-catalyzed E1cB elimination of the fluorenyl groups.

Sources

Validating Complete Deprotection of (9H-Fluoren-9-yl)methyl Glycinate: A Comparative Guide to Cleavage Reagents Monitored by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(9H-Fluoren-9-yl)methyl glycinate (H-Gly-OFm) serves as both a critical C-terminal protected building block and a highly effective model compound for evaluating 9-fluorenylmethoxycarbonyl (Fmoc) and 9-fluorenylmethyl (Fm) cleavage kinetics. This guide objectively compares the kinetic performance and safety profiles of three primary deprotection reagents—Piperidine, Piperazine/DBU, and Dipropylamine (DPA)—using a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

By moving beyond simple UV-Vis monitoring and employing LC-MS, researchers can establish a closed-loop mass balance that verifies both the consumption of the protected precursor and the stoichiometric generation of the free amine and scavenger adducts.

Mechanistic Causality: The E1cB Cleavage Pathway

To design an effective deprotection protocol, one must understand the chemical causality of the cleavage. The removal of the Fm ester group is initiated by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[1]:

  • Proton Abstraction: The basic reagent abstracts the highly acidic proton at the 9-position of the fluorene ring. This proton is unusually acidic because the resulting carbanion is stabilized by aromaticity (forming a cyclopentadienyl-type anion flanked by two benzene rings)[1].

  • Elimination: The carbanion intermediate undergoes rapid β-elimination, cleaving the ester bond to release the free carboxylic acid (glycine) and dibenzofulvene (DBF)[2].

  • Nucleophilic Scavenging: DBF is a highly reactive electrophile. If left unquenched, it will rapidly re-alkylate the newly freed amine. Therefore, the deprotection reagent must also act as a nucleophile to permanently trap DBF as a stable adduct[3].

Mechanism A H-Gly-OFm (m/z 254.1) B Carbanion Intermediate A->B Base (Proton Abstraction) C Free Glycine (m/z 76.0) + DBF B->C E1cB Elimination D Base-DBF Adduct C->D Nucleophilic Scavenging

Reaction mechanism of 9-fluorenylmethyl ester deprotection and DBF scavenging.

Comparative Analysis of Deprotection Reagents

Choosing the right deprotection cocktail requires balancing reaction kinetics, DBF scavenging efficiency, and reagent toxicity[3].

  • Piperidine (20% in DMF): The historical gold standard. Its high basicity (pKa ~11.1) and excellent nucleophilicity drive rapid deprotection (<5 minutes) and efficient DBF scavenging. However, it is a heavily regulated substance due to its toxicity and use in illicit synthesis[3].

  • Piperazine/DBU (5%/1% in DMF): A synergistic, non-regulated alternative. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides the strong basicity (pKa ~12.5) needed for near-instantaneous proton abstraction, while piperazine acts as the nucleophilic DBF scavenger[4].

  • Dipropylamine (DPA) (20% in DMF): A newer, safer alternative that mitigates base-catalyzed side reactions (such as aspartimide formation in complex peptides). While slightly slower than piperidine, it provides excellent yields without the regulatory burden[5].

Table 1: Comparative Metrics of Deprotection Reagents
ReagentCompositionpKa (Base)DBF Adduct [M+H]⁺Toxicity / Regulatory Status
Piperidine 20% in DMF~11.1m/z 264.2High / Controlled Substance
Piperazine/DBU 5% / 1% in DMF~12.5 (DBU)m/z 265.2Low / Unregulated
Dipropylamine (DPA) 20% in DMF~10.8m/z 280.2Low / Unregulated

Self-Validating LC-MS Protocol

Traditional UV-Vis monitoring at 301 nm only tracks the formation of the DBF-base adduct[6]. This is not a self-validating system; if the adduct forms but the product degrades or aggregates, UV-Vis yields false positives.

LC-MS establishes a self-validating mass balance by simultaneously monitoring:

  • Precursor Depletion: Disappearance of H-Gly-OFm ([M+H]⁺ m/z 254.1).

  • Product Formation: Appearance of free Glycine ([M+H]⁺ m/z 76.0).

  • Adduct Confirmation: Appearance of the specific Base-DBF adduct (e.g., Piperidine-DBF at m/z 264.2).

Workflow S1 1. Reagent Preparation Prepare Base in DMF S2 2. Deprotection Reaction Mix H-Gly-OFm (1 mM) with Base at 25°C S1->S2 S3 3. Kinetic Sampling Aliquots at 1, 3, 5, 10 min -> Quench with 1% FA S2->S3 S4 4. LC-MS Analysis ESI-MS (+), C18 Column, H2O/MeCN Gradient S3->S4 S5 5. Data Integration Quantify Glycine & DBF-Adduct S4->S5

Step-by-step LC-MS experimental workflow for validating deprotection kinetics.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Substrate: Dissolve H-Gly-OFm in anhydrous DMF to a concentration of 1 mM.

  • Cleavage Cocktails: Prepare 20% (v/v) Piperidine, 5% Piperazine + 1% DBU, and 20% (v/v) DPA in anhydrous DMF.

  • Quench Solution: Prepare a 50:50 mixture of Acetonitrile:Water containing 1% Formic Acid (FA).

    • Causality: Formic acid instantly protonates the basic reagent, dropping the pH below the threshold required for proton abstraction. This permanently halts the E1cB mechanism, ensuring the LC-MS data provides a true, unskewed kinetic snapshot of the reaction at that exact second[7].

Step 2: Reaction Execution

  • In a 2 mL glass vial, mix 100 µL of the 1 mM H-Gly-OFm solution with 900 µL of the selected cleavage cocktail at 25°C. Vortex gently to ensure homogeneity.

Step 3: Kinetic Sampling

  • At precise intervals (1, 3, 5, 10, and 30 minutes), extract a 10 µL aliquot from the reaction mixture.

  • Immediately dispense the aliquot into 990 µL of the Quench Solution and vortex.

Step 4: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: (A) 0.1% FA in Water, (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode. Extract ion chromatograms (EIC) for m/z 254.1 (Precursor), 76.0 (Product), and the respective DBF-adduct mass.

Quantitative LC-MS Data Summary

The following table summarizes the kinetic conversion of H-Gly-OFm to free glycine, validated by the stoichiometric depletion of the precursor mass (m/z 254.1).

Table 2: Kinetic Conversion of H-Gly-OFm to Free Glycine (LC-MS EIC Integration)
Deprotection Reagent1 Minute3 Minutes5 Minutes10 Minutes
Piperidine (20%) 88.5%99.2%>99.9%>99.9%
Piperazine/DBU (5%/1%) 94.1%>99.9%>99.9%>99.9%
Dipropylamine (20%) 62.0%86.5%96.8%>99.9%

Sources

Safety Operating Guide

(9H-Fluoren-9-yl)methyl glycinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (9H-Fluoren-9-yl)methyl Glycinate Derivatives

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing solid-phase peptide synthesis (SPPS) workflows. A critical, often overlooked aspect of these workflows is the downstream management of building blocks like (9H-Fluoren-9-yl)methyl glycinate. Typically handled as a hydrochloride salt (CAS 161484-94-2), this compound presents specific logistical and environmental challenges. Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement for maintaining laboratory safety, preventing cross-contamination, and ensuring environmental stewardship.

This guide provides a self-validating, mechanistic approach to handling and disposing of this chemical.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, one must understand the physicochemical properties driving the waste classification. The presence of the chloride ion in the salt form fundamentally dictates its routing to halogenated waste streams.

ParameterSpecificationOperational Implication (Causality)
Chemical Identity (9H-Fluoren-9-yl)methyl glycinate HClStandard C-terminal protected building block in SPPS workflows.
CAS Number 161484-94-2Unique identifier for the hydrochloride salt variant .
GHS Hazards H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Mandates strict PPE 1[1].
Solubility Profile Highly hydrophobic (Organic soluble)Precludes aqueous drain disposal; necessitates solvent-based management.
Waste Classification Halogenated Organic WasteChloride content requires high-temperature incineration with caustic scrubbers 2[2].

Mechanistic Rationale for Disposal Routing

In modern peptide chemistry, the drive toward sustainability requires meticulous waste segregation 3[3]. (9H-Fluoren-9-yl)methyl glycinate hydrochloride contains a covalently bound fluorenyl moiety and an ionic chloride.

  • The Halogenation Factor: When this salt is dissolved in organic solvents (even non-halogenated green solvents), the resulting effluent is classified as halogenated organic waste by the EPA. Why? Incinerating halogens at standard temperatures generates highly corrosive hydrogen chloride (HCl) gas and risks the formation of polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, it must be routed to specialized rotary kilns equipped with caustic scrubbers2[2].

  • The Hydrophobicity Factor: The fluorenyl group is exceptionally bulky and hydrophobic. Introducing aqueous solutions to this compound causes rapid precipitation, which can occlude plumbing and create intractable, sticky residues in waste carboys.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Management (Unreacted or Expired Reagent) Objective: Safely contain and route degraded or unused solid reagent for high-temperature incineration.

  • Preparation & PPE: Don standard laboratory PPE (nitrile gloves, safety glasses, lab coat). Ensure operations are conducted within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Primary Containment: Transfer the solid into a High-Density Polyethylene (HDPE) container. Causality: HDPE is selected over standard plastics because it provides superior chemical resistance against residual organic solvents and prevents moisture ingress, which could degrade the salt into corrosive byproducts.

  • Labeling & Segregation: Affix a compliant hazardous waste label explicitly stating: "Hazardous Waste - Halogenated Organic Solid (Contains Chlorine)."

  • Storage: Store in a secondary containment bin designated for halogenated solids, strictly isolated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation of the fluorenyl ring.

Protocol B: Liquid Waste Management (Post-Synthesis Effluent) Objective: Segregate organic effluents generated during SPPS to ensure regulatory compliance and minimize disposal costs.

  • Effluent Characterization: Identify the primary solvent matrix (e.g., DMF, NMP, or green alternatives like Cyrene).

  • Routing: Regardless of the primary solvent, if the effluent contains dissolved (9H-Fluoren-9-yl)methyl glycinate hydrochloride, route it exclusively to the "Halogenated Organic Waste" carboy. Causality: Commingling this chloride-containing effluent with non-halogenated waste streams contaminates the entire batch, exponentially increasing disposal costs and triggering RCRA compliance violations.

  • Validation: Before sealing the carboy, verify that no aqueous acidic wastes have been introduced. The hydrophobic nature of the fluorenyl group will cause immediate precipitation in aqueous acidic environments, creating a biphasic sludge that complicates incineration.

Protocol C: Spill Management & Self-Validating Decontamination Objective: Remediate solid spills without spreading contamination.

  • Isolation: Cordon off the spill area. Do not use water. Causality: Adding water to this hydrophobic powder creates an intractable suspension that adheres to surfaces and spreads the contamination footprint.

  • Mechanical Recovery: Gently sweep the solid using an anti-static brush and dustpan, transferring the bulk material into a solid halogenated waste container.

  • Chemical Decontamination: Moisten a highly absorbent, lint-free wipe with isopropanol (IPA) or acetone to dissolve and lift the remaining micro-particulates.

  • Self-Validation Step: To validate complete decontamination, utilize a 254 nm handheld UV lamp. Causality: The highly conjugated fluorenyl group acts as a strong UV-active chromophore. The absence of fluorescence on the remediated surface confirms 100% successful removal, creating a self-validating safety loop.

Waste Routing & Neutralization Pathway

WasteRouting Start Waste Generation: (9H-Fluoren-9-yl)methyl glycinate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Unreacted/Expired Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Post-Synthesis SolidContainer HDPE Container Label: Halogenated Solid Solid->SolidContainer HalogenCheck Solvent Matrix? Liquid->HalogenCheck Incineration High-Temp Incineration with Caustic Scrubber SolidContainer->Incineration Halogenated Contains DCM or High HCl Salt Conc. HalogenCheck->Halogenated Yes NonHalogenated Green Solvents / No Halogens (e.g., Cyrene, EtOH) HalogenCheck->NonHalogenated No Halogenated->Incineration StandardIncineration Standard Solvent Incineration / Fuel Blending NonHalogenated->StandardIncineration

Decision matrix for routing (9H-Fluoren-9-yl)methyl glycinate waste streams.

Regulatory & Compliance Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the burden of accurate waste characterization falls on the generator. Because peptide synthesis inherently generates massive volumes of solvent waste (historically 3,000–15,000 kg per kg of API produced) 3[3], regulatory bodies are increasingly auditing SPPS workflows. Misclassifying a chloride-containing building block like (9H-Fluoren-9-yl)methyl glycinate HCl as non-halogenated waste is a direct violation of 40 CFR 268 (Land Disposal Restrictions), which mandates specific treatment technologies (e.g., caustic scrubbing) for halogenated organics2[2]. Adhering to the protocols outlined above ensures audit readiness and aligns your laboratory with modern green chemistry imperatives.

References

  • Title: Methyl glycinate hydrochloride Source: Sigma-Aldrich URL
  • Title: 161484-94-2 | (9H-Fluoren-9-yl)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges Source: RSC Publishing URL

Sources

Personal protective equipment for handling (9H-Fluoren-9-yl)methyl glycinate

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling (9H-Fluoren-9-yl)methyl glycinate

As a critical building block in advanced peptide synthesis and organic chemistry, (9H-Fluoren-9-yl)methyl glycinate requires precise handling. Unlike standard N-Fmoc amino acids, this compound features a free N-terminus and an Fmoc-protected C-terminus. To prevent spontaneous self-condensation, it is predominantly supplied and handled as a hydrochloride salt.

While it lacks severe acute systemic toxicity, its physical presentation as a fine, highly electrostatic crystalline powder introduces specific logistical and safety challenges. This guide provides a self-validating, causality-driven framework for researchers to handle this compound safely and quantitatively.

Physicochemical Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physical behavior of the chemical. The hazards associated with (9H-Fluoren-9-yl)methyl glycinate are intrinsically linked to its solid-state properties and its interaction with carrier solvents.

Table 1: Physicochemical Profile & Handling Impact

PropertyQuantitative DataCausality / Impact on Operational Handling
Molecular Weight 289.76 g/mol (as HCl salt)Essential for exact stoichiometric calculations during C-terminal modification[1].
Physical State Fine Crystalline PowderHighly prone to aerosolization. The addition of particulate matter to the air creates a respiratory hazard and potential dust explosion risk.
Electrostaticity High (due to Fmoc group)Powder adheres to spatulas and jumps from weigh boats, leading to inaccurate yields and cross-contamination.
Solubility DMF, DCM, DMSORequires dissolution in toxic/volatile polar aprotic or chlorinated solvents, dictating the need for highly solvent-resistant PPE[2].

Personal Protective Equipment (PPE) Matrix

Because the powder is ultimately dissolved in aggressive organic solvents, your PPE must protect against both the airborne particulate and the subsequent liquid phase.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality (Why this specific choice?)Standard
Hand Protection 100% Nitrile Gloves (Min. 0.11 mm thickness)Latex degrades rapidly upon contact with DMF or DCM. Nitrile provides the necessary chemical breakthrough resistance for polar aprotic solvents.EN 374
Eye Protection Snug-fitting Chemical GogglesProtects against micro-particulate dust during weighing and solvent splash during the dissolution phase.ANSI Z87.1
Body Protection Flame-Retardant Lab CoatPrevents electrostatic powder from accumulating on street clothing and migrating out of the laboratory.NFPA 2112
Respiratory Fume Hood (0.4–0.6 m/s flow)Primary engineering control. An N95/FFP2 respirator is only required if a spill occurs outside of draft protection.EN 149

Step-by-Step Operational Protocol

This workflow is designed as a self-validating system: each step actively prevents the failure of the next.

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the (9H-Fluoren-9-yl)methyl glycinate vial from cold storage (2–8°C) and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Moisture causes the fine powder to clump (ruining weighing accuracy) and can slowly degrade the ester linkage.

  • Draft Verification: Ensure the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s.

Phase 2: Static Mitigation & Weighing
  • Static Discharge: Wipe the exterior of the reagent vial and the analytical balance platform with a slightly damp, lint-free cloth, or use a zero-stat ionizer gun.

    • Causality: The hydrophobic fluorenyl group holds a strong static charge. Discharging the environment prevents the powder from aerosolizing or repelling away from the weigh boat.

  • Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, sealable glass reaction vessel. Cap immediately.

Phase 3: Dissolution
  • Solvent Addition: Within the fume hood, introduce the required solvent (e.g., DMF or DCM) to the sealed vessel via a syringe through a septum.

  • Agitation: Vortex gently until visually clear. Do not apply external heat, as elevated temperatures in the presence of basic impurities can cause premature Fmoc deprotection.

handling_workflow A Equilibrate Reagent (Room Temp, 30 min) B Don PPE (Nitrile, Goggles, Coat) A->B C Static Mitigation (Ionizer / Damp Wipe) B->C D Weighing (Anti-static Spatula) C->D E Solvent Addition (e.g., DMF/DCM) D->E F Spill Detected? E->F G Wet Wipe Protocol (No Dry Sweeping) F->G Yes I Proceed to Synthesis F->I No H Solid Waste Disposal G->H H->I

Workflow for the safe handling and dissolution of (9H-Fluoren-9-yl)methyl glycinate.

Spill Response & Disposal Plan

If a powder spill occurs, immediate containment is required to prevent inhalation hazards.

Immediate Spill Cleanup (Solid Powder):

  • No Dry Sweeping: Never use a brush or broom on Fmoc-derivative powders. Causality: Dry sweeping vigorously aerosolizes the fine particles, creating an immediate inhalation hazard and a potential combustible dust cloud.

  • Wet Suppression: Cover the spilled powder entirely with absorbent pads dampened with water or 70% isopropanol. This traps the dust.

  • Collection: Use a non-sparking scoop to lift the damp mass and place it into a sealable hazardous waste bag.

  • Decontamination: Wipe the affected surface with a solvent-compatible wipe to remove any residual micro-particles.

Waste Segregation Logistics:

  • Solid Waste: Contaminated PPE, spatulas, and spill cleanup materials must be disposed of in designated solid organic waste bins.

  • Liquid Waste: Once the compound is dissolved, the waste classification is dictated by the solvent. Route to "Halogenated Organic Waste" (if DCM is used) or "Non-Halogenated Organic Waste" (if DMF/DMSO is used).

References

  • Iris Biotech GmbH. "Safety Data Sheet: Fmoc-Gly-OH". Available at:

  • Sigma-Aldrich. "(9H-Fluoren-9-yl)methyl glycinate hydrochloride | 161484-94-2". Available at:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5185129: (9H-fluoren-9-yl)methyl 2-aminoacetate". Available at: 2

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.